molecular formula C70H92ClN17O14 B055110 Cetrorelix CAS No. 120287-85-6

Cetrorelix

Numéro de catalogue: B055110
Numéro CAS: 120287-85-6
Poids moléculaire: 1431.0 g/mol
Clé InChI: SBNPWPIBESPSIF-MHWMIDJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cetrorelix is a potent and competitive synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH) receptor. Its primary research value lies in its ability to induce a rapid, reversible suppression of pituitary gonadotropins (LH and FSH), without causing the initial flare-effect associated with GnRH agonists. This mechanism is pivotal for investigating the hypothalamic-pituitary-gonadal (HPG) axis in reproductive biology. Researchers utilize this compound in studies focusing on controlled ovarian stimulation, fertility disorders, and sex hormone-dependent pathologies, including prostate and breast cancer. By blocking GnRH receptors, it provides a critical tool for elucidating the endocrine pathways governing reproduction and for evaluating therapeutic strategies in oncology and endocrinology. Its high binding affinity and specificity make it an indispensable compound for in vitro binding assays, in vivo physiological studies, and preclinical research models.

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPWPIBESPSIF-MHWMIDJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H92ClN17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040996
Record name Cetrorelix
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Molecular Weight

1431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cetrorelix
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

6.94e-03 g/L
Record name Cetrorelix
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CAS No.

120287-85-6
Record name Cetrorelix [INN:BAN]
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Record name Cetrorelix
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Record name (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[(2R)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxypropanamido]-3-(4-hydroxyphenyl)propanamido]pentanamido]-4-methylpentanamide
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Record name CETRORELIX
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Record name Cetrorelix
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Cetrorelix, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist, tailored for researchers, scientists, and drug development professionals. It delves into its mechanism of action, experimental applications, and detailed protocols, presenting a vital resource for laboratory and clinical research.

SEO-Driven, Long-Tail Keywords

For researchers seeking specific information on this compound, the following long-tail keywords are highly relevant:

  • Mechanism & Signaling:

    • This compound GnRH receptor competitive binding kinetics

    • This compound downstream signaling pathway inhibition

    • This compound effect on LH and FSH suppression in vitro

    • GnRH antagonist versus agonist mechanism of action

    • This compound impact on Wnt signaling in ovarian tissue[1]

  • Experimental Protocols & Assays:

    • This compound HPLC analysis protocol for quantification[2]

    • In vivo this compound administration protocol for rodent models[3][4]

    • This compound solid-phase peptide synthesis (SPPS) methodology[5][6]

    • Receptor binding assay for this compound affinity

    • This compound stability and degradation analysis methods

  • Research Applications:

    • This compound use in murine models of endometriosis[3]

    • This compound for controlled ovarian stimulation in animal studies[4][7]

    • This compound in hormone-sensitive cancer cell line studies[8]

    • Investigating this compound for prostate cancer xenograft models[9]

    • This compound effect on ovarian fibrosis in aged mice[4]

  • Comparative & Formulation:

    • This compound acetate versus ganirelix acetate efficacy[10]

    • This compound pharmacokinetic and pharmacodynamic modeling in rats[11]

    • Formulation of this compound for subcutaneous injection in research

    • This compound versus leuprolide effects on experimental endometriosis[3]

Core Concepts and Mechanism of Action

This compound is a synthetic decapeptide that functions as a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[8][12] Its primary role is to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[12][13]

Unlike GnRH agonists that induce an initial stimulatory "flare-up" effect before downregulating receptors, this compound provides immediate and reversible suppression.[9][14] This is achieved through direct, competitive blockade of GnRH receptors on pituitary cells.[9][13][15] By preventing the binding of endogenous GnRH, this compound effectively halts the downstream signaling cascade responsible for gonadotropin release, thus controlling ovulation and sex steroid production.[12][13][15] This rapid onset of action makes it a valuable tool in both clinical applications, such as assisted reproductive technologies (ART), and in research contexts requiring precise hormonal control.[9][14]

The molecular structure of this compound incorporates five unnatural amino acids, which contributes to its antagonistic properties and stability.[5]

Cetrorelix_Mechanism_of_Action cluster_pituitary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Gonads Gonads (Ovaries / Testes) Pituitary->Gonads LH & FSH (-) GnRH_Receptor GnRH Receptor Gonads->Hypothalamus Sex Steroids (Feedback) Gonads->Pituitary This compound This compound This compound->GnRH_Receptor Competitive Antagonist

Mechanism of Action of this compound.

Pharmacokinetic Profile

This compound is rapidly absorbed following subcutaneous injection, with an absolute bioavailability of approximately 85% in healthy females.[15] The maximum plasma concentration is typically reached within 1 to 2 hours post-administration.[12]

ParameterValueSpecies/ContextReference
Absolute Bioavailability ~85%Healthy Females[15]
100%Rats[11]
97%Dogs[11]
Time to Max. Concentration 1-2 hoursHumans[12]
Elimination Half-Life ~30 hours (single dose)Humans[12]
~62.8 hoursHealthy Females (3 mg SC)[15]
3.0 hours (IV)Rats[11]
9.3 hours (IV)Dogs[11]
Metabolism Transformed by peptidasesIn vitro[15]
Primary Metabolite (1-4) peptideIn vitro[15]
IC50 (Testosterone Suppression) 1.39 ng/mLRats[11]
1.24 ng/mLDogs[11]

Applications in Scientific Research

This compound's potent and immediate suppression of the hypothalamic-pituitary-gonadal axis makes it a versatile tool across various research fields.

Reproductive Science and Infertility Models

In assisted reproductive technology (ART), this compound is used to prevent a premature luteinizing hormone (LH) surge during controlled ovarian stimulation.[14] For researchers, it serves as a reliable agent in animal models to synchronize estrous cycles and control ovulation timing. Studies in aged mice have shown that pre-treatment with this compound can improve the outcomes of superovulation protocols and reduce ovarian fibrosis, which is associated with aging.[4][7]

Endometriosis Research

Endometriosis is an estrogen-dependent disease.[16] this compound is used in animal models to study the effects of hormonal suppression on the growth and regression of endometriotic implants.[3][16] Research indicates that this compound can effectively reduce the size and histological severity of experimental endometriotic lesions, with an efficacy comparable to GnRH agonists like leuprolide but with a different side-effect profile.[3][17]

Oncology and Hormone-Dependent Cancers

GnRH receptors are expressed in various hormone-sensitive tumors, including those of the prostate, ovary, and breast, as well as in multiple myeloma.[8][9] this compound has demonstrated anti-proliferative effects in several cancer models.[9]

  • Ovarian Cancer: In platinum-resistant ovarian cancer models, this compound has shown activity, potentially mediated through LHRH receptors present on cancer cells.[18]

  • Prostate Cancer: By achieving rapid suppression of testosterone without the initial surge seen with agonists, this compound is a valuable agent for studying androgen-dependent prostate cancer.[9][13][19]

  • Multiple Myeloma: Studies have shown that this compound can inhibit the growth of human multiple myeloma cells both in vitro and in vivo by downregulating the NF-κB pathway, decreasing the phosphorylation of ERK1/2 and STAT3, and inducing apoptosis.[8][20]

GnRH_Modulator_Comparison GnRH Agonist vs. Antagonist Effect on LH Levels Agonist_Flare Initial Flare-Up (LH/FSH Surge) Start->Agonist_Flare  Agonist  Admin. Antagonist_Suppression Immediate Competitive Blockade & Suppression Start->Antagonist_Suppression  Antagonist  Admin. Agonist_Suppression Downregulation & Suppression Agonist_Flare->Agonist_Suppression  Prolonged  Exposure Agonist_Path GnRH Agonist Antagonist_Path This compound (Antagonist) Experimental_Workflow A 1. Induce Endometriosis (Surgical Implantation) B 2. Allow 6 Weeks for Implant Establishment A->B C 3. 2nd Laparotomy: Measure Initial Volume (V1) B->C D 4. Randomize into Groups (Control, this compound) C->D E 5. Administer Treatment (8 Weeks, Daily SC Injection) D->E F 6. 3rd Laparotomy: Measure Final Volume (V2) E->F G 7. Excise Implants for Histopathological Analysis F->G H 8. Data Analysis: Compare V1 vs. V2 & Histo Scores G->H

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP (Poly [ADP-ribose] polymerase) inhibitor in cancer therapy. This document details the compound's mechanism of action, summarizes key quantitative data from clinical trials, and provides detailed methodologies for essential experiments. Visualizations of critical signaling pathways, experimental workflows, and resistance mechanisms are included to facilitate a deeper understanding of Olaparib's role in oncology research and drug development.

Core Mechanism of Action: Inducing Synthetic Lethality

Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs). In normal cells, if PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. However, healthy cells possess a robust alternative pathway for DSB repair called homologous recombination (HR), which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. The inhibition of PARP by Olaparib in these cells leads to an accumulation of unrepaired DSBs, overwhelming the compromised DNA repair machinery. This dual insult results in genomic instability and, ultimately, cell death. This concept, where the combination of two otherwise non-lethal defects (PARP inhibition and HR deficiency) leads to cell death, is known as synthetic lethality.[1] This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells with functional HR pathways.

Quantitative Data Summary

The efficacy of Olaparib has been demonstrated in numerous preclinical studies and clinical trials. The following tables summarize key quantitative data, including IC50 values in various cancer cell lines and pivotal clinical trial outcomes.

Table 1: Olaparib IC50 Values in Selected Cancer Cell Lines
Cell LineCancer TypeBRCA StatusIC50 (µM)
HCT116Colorectal CancerWild Type2.799
HCT15Colorectal CancerWild Type4.745
SW480Colorectal CancerWild Type12.42
Multiple Breast Cancer Cell LinesBreast CancerVarious4.2 - 19.8 (MTT assay)
Multiple Breast Cancer Cell LinesBreast CancerVarious0.6 - 3.2 (Colony formation assay)
Ovarian Cancer Cell LinesOvarian CancerVarious0.0003 - 21.7
LNCaP-OR (Olaparib-Resistant)Prostate CancerWild Type4.41-fold increase vs. parental
C4-2B-OR (Olaparib-Resistant)Prostate CancerWild Type28.9-fold increase vs. parental
DU145-OR (Olaparib-Resistant)Prostate CancerWild Type3.78-fold increase vs. parental

IC50 values can vary depending on the assay method and specific experimental conditions.

Table 2: Key Clinical Trial Data for Olaparib
Trial Name (NCT ID)Cancer TypeTreatment ArmControl ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Hazard Ratio (HR) for PFSHazard Ratio (HR) for OS
OlympiAD (NCT02000622)gBRCAm HER2-Negative Metastatic Breast CancerOlaparibChemotherapy7.0 months19.3 months0.580.90
SOLO-1 (NCT01844986)BRCAm Advanced Ovarian Cancer (1st-line maintenance)OlaparibPlaceboNot ReachedNot Reached0.300.55 (at 7-year follow-up)
SOLO-2 (NCT01874353)Platinum-Sensitive Relapsed BRCAm Ovarian Cancer (maintenance)OlaparibPlacebo19.1 months51.7 monthsNot specified in provided context0.74
SOLO-3 (NCT02282020)Platinum-Sensitive Relapsed gBRCAm Ovarian Cancer (≥2 prior lines)OlaparibChemotherapy13.4 months34.9 months0.621.07
PAOLA-1 (NCT02477644)Advanced Ovarian Cancer (1st-line maintenance, HRD-positive)Olaparib + BevacizumabPlacebo + Bevacizumab37.2 months56.5 months0.41 (HRD-positive)0.62 (HRD-positive)

gBRCAm: germline BRCA mutation; HER2: Human Epidermal Growth Factor Receptor 2; HRD: Homologous Recombination Deficiency. Data is based on the most recent available follow-up information from the respective trials.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines for key experiments used to evaluate the efficacy and mechanism of Olaparib.

PARP Inhibition Assay

A common method to assess PARP inhibition is a competitive binding assay.[27][28]

Objective: To determine the ability of a test compound to inhibit the binding of a fluorescently labeled Olaparib probe to the PARP1 enzyme.

Materials:

  • Purified PARP1 enzyme

  • Olaparib-containing fluorescent probe

  • Assay buffer

  • Test compound (e.g., Olaparib as a positive control)

  • 96-well microplate

  • Fluorescence polarization plate reader

Protocol:

  • Prepare a dilution series of the test compound in assay buffer.

  • In a 96-well plate, add the PARP1 enzyme to each well (except for blank controls).

  • Add the diluted test compound or control to the respective wells.

  • Add the Olaparib-containing fluorescent probe to all wells except the blank.

  • Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30-90 minutes) to allow binding to reach equilibrium.

  • Measure the fluorescence polarization (FP) using a plate reader. A decrease in FP indicates displacement of the fluorescent probe by the test compound, signifying PARP1 inhibition.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Synthetic Lethality Screening (siRNA-based)

This high-throughput screening method aims to identify genes whose silencing sensitizes cancer cells to Olaparib.[29][30]

Objective: To perform a genome-wide or targeted siRNA screen to identify synthetic lethal interactions with Olaparib.

Materials:

  • Cancer cell line of interest (e.g., BRCA-proficient)

  • siRNA library (targeting the human kinome or whole genome)

  • Transfection reagent

  • Olaparib

  • Cell culture medium and supplements

  • 96- or 384-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo)

  • Luminometer

Protocol:

  • Seed cells in multi-well plates.

  • Transfect cells with the siRNA library, with each well receiving a unique siRNA. Include non-targeting siRNA as a negative control and siRNA targeting a known sensitizer gene (e.g., BRCA1) as a positive control.

  • After a set incubation period (e.g., 48-72 hours) to allow for gene knockdown, treat the cells with a sub-lethal concentration of Olaparib or vehicle control (DMSO).

  • Incubate the cells for an extended period (e.g., 5-7 days) to allow for the effects of the drug and gene knockdown to manifest.

  • Assess cell viability using a suitable assay.

  • Identify "hits" by comparing the viability of cells treated with a specific siRNA and Olaparib to those treated with the siRNA alone or with non-targeting siRNA and Olaparib. Genes whose knockdown significantly reduces cell viability in the presence of Olaparib are considered synthetic lethal partners.

Patient-Derived Xenograft (PDX) Models

PDX models are a powerful tool for in vivo evaluation of drug efficacy in a system that more closely recapitulates the human tumor environment.[31][32][33][34]

Objective: To establish and treat patient-derived xenografts with Olaparib to assess its anti-tumor activity in vivo.

Materials:

  • Fresh tumor tissue from a patient (obtained via biopsy or surgical resection)

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Surgical tools for implantation

  • Olaparib formulation for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Implantation: Surgically implant a small fragment of the patient's tumor tissue subcutaneously into the flank of an immunocompromised mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers at set intervals.

  • Passaging: Once the tumor reaches a specific size (e.g., 1000-1500 mm³), sacrifice the mouse, excise the tumor, and passage it into a new cohort of mice for expansion.

  • Treatment Study: Once tumors in the experimental cohort reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Administer Olaparib or vehicle control to the respective groups according to the planned dosing schedule and route of administration.

  • Continue to monitor tumor growth and the general health of the mice throughout the study.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the efficacy of Olaparib by comparing the tumor growth inhibition in the treated group to the control group.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Olaparib's mechanism and application.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell BRCA-Mutant Cancer Cell (HR Deficient) DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP DNA_SSB_Normal->PARP_Normal activates DNA_DSB_Normal DNA Double-Strand Break (DSB) DNA_SSB_Normal->DNA_DSB_Normal can lead to BER_Normal Base Excision Repair (BER) PARP_Normal->BER_Normal recruits BER_Normal->DNA_SSB_Normal repairs HR_Normal Homologous Recombination (HR) DNA_DSB_Normal->HR_Normal repaired by Cell_Survival_Normal Cell Survival HR_Normal->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer activates DNA_DSB_Cancer Accumulated DNA Double-Strand Breaks (DSBs) DNA_SSB_Cancer->DNA_DSB_Cancer leads to PARP_Cancer->DNA_SSB_Cancer cannot repair Olaparib Olaparib Olaparib->PARP_Cancer inhibits HR_Deficient Deficient Homologous Recombination (HR) DNA_DSB_Cancer->HR_Deficient cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: PARP inhibition by Olaparib in BRCA-mutant cells leads to synthetic lethality.

Experimental Workflow: In Vitro Evaluation of Olaparib

In_Vitro_Workflow Start Start: Select Cancer Cell Lines (BRCA-mutant and wild-type) Cell_Culture Cell Culture and Expansion Start->Cell_Culture PARP_Assay PARP Inhibition Assay (Determine IC50) Cell_Culture->PARP_Assay Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Data_Analysis Data Analysis and Interpretation PARP_Assay->Data_Analysis Western_Blot Western Blot Analysis (e.g., PARP cleavage, γH2AX) Viability_Assay->Western_Blot Confirm mechanism Viability_Assay->Data_Analysis Colony_Formation->Western_Blot Confirm mechanism Colony_Formation->Data_Analysis Western_Blot->Data_Analysis End End: Determine In Vitro Efficacy Data_Analysis->End

Caption: A typical workflow for the in vitro evaluation of Olaparib's efficacy.

Logical Relationship: Mechanisms of Olaparib Resistance

Resistance_Mechanisms cluster_Mechanisms Resistance Mechanisms Olaparib_Efficacy Olaparib Efficacy Resistance Development of Resistance Olaparib_Efficacy->Resistance can lead to HR_Restoration Restoration of Homologous Recombination Function Resistance->HR_Restoration PARP1_Mutations Mutations in PARP1 (preventing drug binding) Resistance->PARP1_Mutations Drug_Efflux Increased Drug Efflux (e.g., P-glycoprotein) Resistance->Drug_Efflux Replication_Fork Stabilization of Replication Forks Resistance->Replication_Fork

Caption: Key mechanisms contributing to the development of resistance to Olaparib.

References

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to Troubleshooting and Optimization for [This Compound]

This guide provides an in-depth overview of common challenges, process improvements, and method refinements for experiments involving [This Compound]. It is intended for researchers, scientists, and drug development professionals to facilitate smoother, more reproducible experimental workflows.

Troubleshooting Common Experimental Challenges

Researchers may encounter several common issues when working with a novel compound. The following table summarizes these challenges and provides potential solutions and optimization strategies.

Table 1: Common Troubleshooting Scenarios for [This Compound]

Challenge Potential Cause Suggested Solution & Optimization
Poor Solubility The inherent physicochemical properties of [This Compound].Test a range of biocompatible solvents (e.g., DMSO, ethanol).Prepare stock solutions at higher concentrations and dilute further in aqueous media.Consider the use of solubility enhancers such as cyclodextrins.
Compound Instability Degradation due to light, temperature, or pH.Store stock solutions protected from light at -20°C or -80°C.Prepare fresh working solutions for each experiment.Assess stability in different buffers and media to determine optimal pH.
High Background Signal Non-specific binding or autofluorescence of [This Compound].Include appropriate controls (vehicle-only, no-cell).Use alternative detection methods or fluorescent dyes with different excitation/emission spectra.Optimize washing steps in assays to remove unbound compound.
Low Potency/Efficacy Suboptimal dosing, incubation time, or experimental conditions.Perform dose-response and time-course experiments to determine optimal concentration and duration.Verify the biological activity of each new batch of [This Compound].
Cell Toxicity Off-target effects or solvent toxicity at high concentrations.Ensure the final concentration of the solvent (e.g., DMSO) is below toxic levels (typically <0.5%).Conduct cytotoxicity assays to determine the therapeutic window.Investigate potential off-target interactions.

Experimental Protocols: Method Refinements

Detailed and refined protocols are critical for reproducibility. The following section outlines a standardized methodology for a common assay used to evaluate [This Compound].

Protocol: Cell Viability Assay (MTT)

This protocol details the steps for assessing the effect of [This Compound] on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • [Cell Line of Interest]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • [This Compound] stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of [This Compound] in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value of [This Compound].

Visualizing Workflows and Pathways

Diagrams can clarify complex processes and relationships. The following visualizations illustrate a general experimental workflow and a hypothetical signaling pathway affected by [This Compound].

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of [This Compound] B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Fig. 1: Standard workflow for an MTT-based cell viability assay.

G A [This Compound] B Receptor X A->B Inhibits C Kinase A B->C Activates D Kinase B C->D Activates E Transcription Factor Y D->E Phosphorylates F Target Gene Expression E->F Promotes

Fig. 2: Hypothetical signaling pathway inhibited by [This Compound].

An In-depth Technical Guide to the Cetrorelix GnRH Antagonist Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix is a potent and clinically significant third-generation gonadotropin-releasing hormone (GnRH) antagonist. It plays a crucial role in reproductive medicine, particularly in assisted reproductive technologies (ART), by preventing premature luteinizing hormone (LH) surges. This technical guide provides a comprehensive overview of the this compound GnRH antagonist signaling pathway, its mechanism of action, and downstream physiological effects. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows to support further research and drug development in this domain.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is the central regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its pulsatile release stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function. This compound, a synthetic decapeptide analog of GnRH, acts as a competitive antagonist at the GnRH receptor. This action effectively and rapidly suppresses the secretion of LH and FSH, providing precise control over the reproductive cycle. This guide delves into the molecular interactions and signaling events that underpin the therapeutic effects of this compound.

The GnRH Antagonist Signaling Pathway

The primary mechanism of action of this compound is the competitive blockade of GnRH receptors on the surface of gonadotrope cells in the anterior pituitary. Unlike GnRH agonists, which initially stimulate and then downregulate the receptors, this compound provides immediate and reversible suppression of gonadotropin release.

The native GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding GnRH, primarily couples to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the synthesis and release of LH and FSH.

This compound, by competitively binding to the GnRH receptor, prevents the conformational changes necessary for G-protein activation, thereby inhibiting this entire downstream signaling pathway.

Cetrorelix_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC LH_FSH_synthesis LH & FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis Stimulates PKC->LH_FSH_synthesis Stimulates GnRH_Binding_Assay_Workflow prep Prepare cell membranes expressing GnRH receptors incubation Incubate membranes with radioligand and varying concentrations of this compound prep->incubation radiolabel Prepare radiolabeled GnRH analog (e.g., ¹²⁵I-GnRH) radiolabel->incubation competitor Prepare serial dilutions of this compound competitor->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., gamma counter) separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis

The Discovery and Development of Cetrorelix: A GnRH Antagonist Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist that has become a cornerstone in reproductive medicine, particularly in assisted reproductive technologies (ART). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the synthetic chemistry, preclinical pharmacology, and clinical development of this decapeptide, with a focus on quantitative data and experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of reproductive endocrinology.

Introduction: The Dawn of GnRH Antagonists

The journey to control the reproductive cycle for therapeutic purposes began with the elucidation of the structure of GnRH, a decapeptide that governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. While initial efforts focused on GnRH agonists, their therapeutic application is limited by an initial "flare-up" effect, a transient surge in gonadotropin secretion before downregulation of the GnRH receptor. This limitation spurred the development of GnRH antagonists, which offer immediate and reversible suppression of gonadotropin release without an initial stimulatory phase. This compound emerged as a third-generation GnRH antagonist with a favorable efficacy and safety profile.

Mechanism of Action: Competitive Blockade of the GnRH Receptor

This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. By binding to the receptor without activating it, this compound effectively blocks the endogenous GnRH from initiating the signaling cascade that leads to the synthesis and release of LH and FSH. This immediate and dose-dependent suppression of gonadotropins prevents the LH surge that triggers ovulation, allowing for precise control over the ovarian stimulation cycle in ART.

The GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of GnRH, the receptor activates a cascade of intracellular signaling events. This compound, by competitively inhibiting this initial binding, prevents the downstream signaling.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks Gq_protein Gq Protein GnRHR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (c-Fos, c-Jun, etc.) MAPK_Cascade->Transcription_Factors Activates Gene_Expression LH & FSH Gene Transcription Transcription_Factors->Gene_Expression Promotes LH_FSH_synthesis LH & FSH Synthesis & Secretion Gene_Expression->LH_FSH_synthesis

Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.

Synthesis of this compound

This compound is a synthetic decapeptide with the following amino acid sequence: Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2. It is typically synthesized using solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

The following is a generalized protocol for the solid-phase synthesis of this compound. Specific reagents and conditions may vary based on the scale and specific methodology employed.

  • Resin Preparation: A suitable resin, such as Rink Amide MBHA resin, is swelled in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine in DMF (e.g., 20%).

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-D-Ala-OH) is activated using a coupling agent (e.g., HBTU/HOBt or DIC/HOBT) and coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence, in the C-terminal to N-terminal direction.

  • Acetylation: After the final amino acid (D-Nal(2)) is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified this compound is lyophilized to obtain a stable, white powder.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile, including its binding affinity, potency, and pharmacokinetic properties.

In Vitro Studies

In vitro assays are crucial for determining the binding affinity and functional antagonism of a drug candidate at its target receptor.

A common method to determine the binding affinity of this compound is a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells expressing the GnRH receptor (e.g., pituitary cells or recombinant cell lines) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled buserelin) and varying concentrations of unlabeled this compound.

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The radioactivity of the filters (representing the bound radioligand) is measured using a gamma counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare GnRH Receptor- Expressing Membranes start->prep_membranes incubate Incubate Membranes with: - Radiolabeled GnRH Agonist - Varying Concentrations of this compound prep_membranes->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine IC50 and Ki Values quantify->analyze end End analyze->end

Caption: Workflow for a competitive GnRH receptor binding assay.

In Vivo Studies

In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate before human trials.

Animal models, such as rats and dogs, have been instrumental in characterizing the in vivo effects of this compound. These studies typically involve administering this compound and monitoring its effects on hormone levels (e.g., LH, testosterone) and reproductive processes.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterSpeciesValueReference
IC50 Rat1.39 ng/mL[1]
IC50 Dog1.24 ng/mL[1]

Table 2: Pharmacokinetic Parameters of this compound in Animals

ParameterRatDogReference
Absolute Bioavailability (s.c.) 100%97%[1]
Elimination Half-life (i.v.) 3.0 h9.3 h[1]
Primary Route of Excretion Feces (70%), Urine (25%)Feces (41%), Urine (47%)[2]

Clinical Development

The clinical development of this compound focused on its application in ART to prevent premature LH surges during controlled ovarian stimulation.

Dose-Finding Studies

Initial clinical trials were designed to determine the optimal dose of this compound for effectively suppressing the LH surge without adversely affecting the outcomes of ART. These studies evaluated both single- and multiple-dose regimens.

Phase III Clinical Trials

Pivotal Phase III trials were conducted to compare the efficacy and safety of this compound with the then-standard GnRH agonist protocols. These trials demonstrated that this compound was as effective as GnRH agonists in preventing premature LH surges, with the added benefits of a shorter treatment duration and a lower incidence of ovarian hyperstimulation syndrome (OHSS).

Quantitative Clinical Data

The following tables summarize key quantitative data from clinical trials of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Absolute Bioavailability (s.c.) 85%[3]
Time to Maximum Concentration (Tmax) 1-2 hours[3]
Terminal Half-life (0.25 mg multiple dose) ~30 hours[4]

Table 4: Efficacy of this compound in Preventing Premature LH Surge in ART

StudyThis compound RegimenNumber of PatientsLH Surge Rate (%)Pregnancy Rate (%)Reference
Wilcox et al.3 mg single dose93038.7[5]
Retrospective Cohort0.25 mg multiple dose23654.954.8 (Clinical)[6]
Prospective Randomized Trial0.25 mg multiple dose52753.8 (Clinical)[7]

Note: Pregnancy rates can be defined differently across studies (e.g., clinical pregnancy, ongoing pregnancy, live birth rate). The specific definition is provided where available.

Conclusion

The discovery and development of this compound represent a significant advancement in reproductive medicine. Its mechanism as a potent and selective GnRH antagonist provides an effective and safe option for preventing premature LH surges in women undergoing controlled ovarian stimulation for ART. The immediate onset of action, reversibility, and favorable safety profile have established this compound as a valuable tool for clinicians and a cornerstone of modern ART protocols. This technical guide has provided a comprehensive overview of the key data and methodologies that have underpinned the successful development of this important therapeutic agent.

References

The Pharmacodynamics of Cetrorelix: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical pharmacodynamics of Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound is a synthetic decapeptide used to prevent premature luteinizing hormone (LH) surges in clinical settings, particularly in assisted reproductive technologies.[1][2] Its mechanism relies on the immediate, dose-dependent, and reversible suppression of gonadotropins.[3][4] This guide summarizes key quantitative data from preclinical models, details common experimental protocols, and visualizes the underlying biological and experimental processes.

Core Mechanism of Action

This compound functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R).[1][5] In the physiological state, GnRH, secreted by the hypothalamus, binds to GnRH-R on the gonadotroph cells of the anterior pituitary gland.[1] This interaction triggers a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5]

This compound competitively binds to these same pituitary GnRH receptors without activating them.[1][2] This blockade prevents endogenous GnRH from binding and initiating the downstream signaling required for LH and FSH secretion.[1] The result is a rapid, dose-dependent suppression of gonadotropin release, which in turn reduces the production of sex steroids like testosterone and estradiol.[3][6] Unlike GnRH agonists, which cause an initial stimulatory "flare-up" effect, the antagonistic action of this compound leads to an immediate inhibition of hormone secretion.[3][7]

GnRH Signaling and this compound Antagonism

GNRH_Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Systemic Circulation Hypo Hypothalamic Neurons GnRH GnRH Hypo->GnRH Pulsatile Release Pituitary Gonadotroph Cell GnRH Receptor LH_FSH LH & FSH Release Pituitary:f0->LH_FSH Stimulates GnRH->Pituitary:f1 Binds & Activates This compound This compound This compound->Pituitary:f1 Block Competitive Antagonism

Caption: GnRH pathway and this compound's competitive antagonism at the pituitary GnRH receptor.

Quantitative Pharmacodynamic Data in Preclinical Models

Preclinical studies in various animal models, including rats, dogs, and non-human primates, have consistently demonstrated the dose-dependent efficacy of this compound in suppressing gonadotropins and sex steroids.

Table 1: Effects of this compound on Testosterone Suppression in Male Rats and Dogs
SpeciesDoseRoute of AdministrationKey FindingsReference
RatVariousIV / SCAbsolute bioavailability of 100%. Plasma concentration of ~1.39 ng/mL (IC50) required to suppress testosterone production. Duration of suppression was longer at higher doses.[8]
Rat0.25 - 1 mg/kgSCNo significant ulcerogenic effect observed in fasted rats.[9]
RatN/AN/AThis compound threshold for testosterone suppression was determined to be 1 ng/mL.[9]
DogVariousIV / SCAbsolute bioavailability of 97%. Plasma concentration of ~1.24 ng/mL (IC50) required to suppress testosterone production.[8]
DogN/AN/AThis compound threshold for testosterone suppression was determined to be 2 ng/mL.[9]
Table 2: Effects of this compound on Gonadotropin and Sex Steroid Suppression in Various Models
SpeciesModelDoseKey FindingsReference
RatIntact Female2.0 mg/ratSufficient to completely inhibit ovulation.[3]
RatPregnant15, 75, 150 µg/kgAt higher doses, delayed delivery and lower mean embryo weights were observed.[10]
Marmoset MonkeyFemale0.1 mg/100g BWDelayed the expected progesterone rise by 21 to 41 days, indicating effective cycle down-regulation.[11]
LlamaFemale10 µg/kg (IV)Effectively blocked pituitary GnRH receptors and suppressed LH secretion within 2 hours, preventing GnRH-induced ovulation.[12]
Non-human PrimateMaleDaily InjectionsProduced a 20-40 week fully reversible suppression of serum testosterone.[13]

Detailed Experimental Protocols

The following sections describe standard methodologies used in preclinical pharmacodynamic studies of this compound.

Hormone Level Measurement (Immunoassay)

The quantification of LH, FSH, and testosterone in plasma or serum is critical for evaluating the pharmacodynamic effect of this compound. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods.

Protocol: Radioimmunoassay (RIA) for Testosterone

  • Sample Collection: Collect whole blood from animals at baseline and at specified time points post-Cetrorelix administration. Centrifuge to separate plasma or serum and store at -80°C until analysis.

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of testosterone to generate a standard curve.

  • Assay Procedure:

    • Pipette a specific volume of standards, quality controls, and unknown animal samples into coated tubes.

    • Add a fixed amount of radiolabeled testosterone (e.g., with Iodine-125) to each tube. The labeled hormone competes with the unlabeled hormone in the sample for binding to a limited amount of testosterone-specific antibody.

    • Add the testosterone-specific antibody to each tube.

    • Incubate the mixture for a specified period (e.g., 1-2 hours at 37°C or overnight at 4°C) to allow for competitive binding to reach equilibrium.

  • Separation: Add a precipitating reagent (e.g., a second antibody or polyethylene glycol) to separate the antibody-bound hormone from the free (unbound) hormone. Centrifuge the tubes to pellet the bound fraction.

  • Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled testosterone in the sample. Plot the standard curve and use it to determine the testosterone concentrations in the unknown samples.[14]

GnRH Receptor Binding Assay

Competitive receptor binding assays are used to determine the affinity of this compound for the GnRH receptor. These assays measure the ability of this compound to displace a radiolabeled GnRH analog from the receptor.

Protocol: Competitive Displacement Binding Assay

  • Receptor Preparation: Prepare a membrane fraction from cells expressing GnRH receptors (e.g., pituitary tissue or a cell line like CV-1 transfected with the rat GnRHR gene).[15][16] Homogenize the tissue/cells in a buffer and centrifuge to pellet the membrane fraction containing the receptors. Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a multiwell filter plate, combine:

    • The receptor membrane preparation.

    • A constant, low concentration of a radiolabeled GnRH agonist (e.g., [125I]-Buserelin).

    • Increasing concentrations of unlabeled this compound (the competitor).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.

  • Separation of Bound vs. Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.[16] The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate and add a scintillation cocktail to each well.[16] Measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[16][17] This value is used to calculate the binding affinity (Ki).

Histological Analysis of Reproductive Organs

Histological examination of organs like the ovaries, testes, and prostate is used to assess the morphological changes resulting from the hormonal suppression induced by this compound.

Protocol: Hematoxylin and Eosin (H&E) Staining

  • Tissue Collection and Fixation: At the end of the study period, euthanize the animals and carefully dissect the target reproductive organs (e.g., ovaries, testes). Fix the tissues immediately in a 10% neutral buffered formalin solution for at least 24 hours to preserve the cellular structure.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed them in paraffin wax to form solid blocks.

  • Sectioning: Use a microtome to cut thin sections (e.g., 4-5 µm thick) from the paraffin blocks.

  • Staining:

    • Mount the tissue sections onto glass microscope slides.

    • Deparaffinize the sections using xylene and rehydrate them through graded alcohols to water.

    • Stain with Hematoxylin, which colors cell nuclei blue-purple.

    • Differentiate with acid-alcohol to remove excess stain.

    • Stain with Eosin, which counterstains the cytoplasm and extracellular matrix in varying shades of pink.[18]

  • Dehydration and Mounting: Dehydrate the stained sections again through graded alcohols and xylene. Apply a coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the slides under a light microscope to evaluate tissue morphology. In the ovary, assess follicular development, the presence of corpora lutea, and signs of atresia.[19] In the testes, examine the seminiferous tubules for stages of spermatogenesis and the integrity of Leydig and Sertoli cells.

Preclinical Study Workflow

Workflow A 1. Animal Model Selection & Acclimatization (e.g., Sprague-Dawley Rats) B 2. Baseline Sampling (Blood collection for initial hormone level analysis) A->B C 3. Group Allocation (Control vs. This compound Dose Groups) B->C D 4. This compound Administration (Subcutaneous Injection) C->D E 5. Post-Dose Sampling (Timed blood collections over 24-72h) D->E G 7. Necropsy & Tissue Collection (Reproductive organs harvested) D->G Endpoint F 6. Hormone Analysis (ELISA/RIA for LH, FSH, Testosterone) E->F I 9. Data Analysis & Reporting (PK/PD modeling, statistical analysis) F->I H 8. Histopathological Analysis (H&E staining and microscopic evaluation) G->H H->I

References

Cetrorelix effect on downstream signaling cascades

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cetrorelix's Effect on Downstream Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist. Its primary clinical utility lies in its ability to achieve rapid and reversible suppression of gonadotropin secretion, which is crucial in assisted reproductive technologies (ART) and the management of hormone-sensitive conditions. This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects, focusing on the downstream signaling cascades initiated by the GnRH receptor. We will explore the canonical Gq/11-phospholipase C pathway, present quantitative data on its hormonal and gene expression effects, detail relevant experimental protocols, and visualize the core signaling pathways and workflows.

Core Mechanism of Action at the GnRH Receptor

This compound is a synthetic decapeptide analogue of GnRH. It functions as a competitive antagonist at the GnRH receptor (GnRHR) located on the surface of gonadotroph cells in the anterior pituitary gland. Unlike GnRH agonists which initially cause a "flare-up" of gonadotropin release before downregulating the receptors, this compound provides immediate inhibition by physically blocking the binding of endogenous GnRH. This blockade is the initiating event that prevents the activation of all subsequent intracellular signaling pathways, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) synthesis and secretion. The effects are reversible, with normal pituitary function resuming after the drug is cleared.

Figure 1. This compound Mechanism of Action in the HPG Axis cluster_0 Central Nervous System cluster_1 Pituitary Gland cluster_2 Gonads Hypothalamus Hypothalamus Pituitary Anterior Pituitary (Gonadotrophs) Hypothalamus->Pituitary  GnRH (+) Gonads Ovaries / Testes Pituitary->Gonads LH / FSH (+) Gonads->Hypothalamus Gonads->Pituitary   Sex Steroids (-) This compound This compound This compound->Block Block->Pituitary Inhibition

Caption: this compound competitively blocks GnRH receptors on the pituitary.

Inhibition of Primary Downstream Signaling Cascades

The GnRH receptor is a classic G-protein coupled receptor (GPCR), primarily associated with the Gαq/11 subunit. The binding of GnRH typically initiates a well-characterized signaling cascade, which is completely inhibited by this compound.

  • Phospholipase C (PLC) Activation: Upon GnRH binding, the activated Gαq/11 subunit stimulates phospholipase C-beta (PLCβ).

  • Second Messenger Production: PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a key signal for the exocytosis of pre-synthesized LH and FSH.

  • DAG-Mediated PKC and MAPK Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). Activated PKC isoforms then phosphorylate various downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK), which are crucial for regulating the transcription of the gonadotropin subunit genes (αGSU, LHβ, and FSHβ).

By blocking the initial GnRH-receptor interaction, this compound prevents G-protein coupling and thereby abrogates the production of IP3 and DAG, halting both the immediate release and the long-term synthesis of gonadotropins.

Figure 2. GnRH Receptor Downstream Signaling Cascade This compound This compound GnRHR GnRH Receptor This compound->GnRHR Blocks GnRH GnRH GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Release Gonadotropin (LH/FSH) Release Ca->Release MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription

Caption: this compound blocks the GnRH-Gq/11-PLC signaling pathway.

Quantitative Effects on Hormonal and Gene Expression Levels

The inhibitory action of this compound translates into measurable changes in hormone levels and gene expression. The data below, compiled from various studies, illustrates these effects.

Table 1: Effect of a Single 3.0 mg this compound Dose on Serum Hormone Levels in Women

Hormone Effect Nadir (Time to Max Suppression) Recovery (Time to Baseline)
LH Significant Reduction (p < 0.05) 12-24 hours ~96 hours (with rebound)
FSH Significant Reduction (p < 0.05) 24-48 hours ~72 hours

| Estradiol | Significant Reduction (p < 0.05) | 24-48 hours | ~72-96 hours |

Table 2: Dose-Dependent Suppression of Testosterone in Men (First 8 Hours Post-Administration)

This compound Dose Mean Testosterone Decline
0.25 mg 25%
0.5 mg 24%
1.0 mg 41%
1.5 mg 53%

| 3.0 mg | 72% |

Table 3: this compound-Induced Changes in Gene Expression in Leiomyoma Cells (6h treatment)

Gene Effect Fold Change (vs. Control)
GnRHR1 Decrease 0.5 ± 0.15
COL1A1 Decrease 3.79 ± 0.7
Fibronectin No significant change 0.92 ± 0.09

| Versican (V0) | Decrease | 0.14 ± 0.07 |

Modulation of Other Signaling Pathways

While the primary impact of this compound is the blockade of the GnRH-Gq-PLC axis, research in specific cellular contexts has revealed effects on other pathways, likely as an indirect consequence of removing the tonic GnRH signal.

  • Wnt Signaling: In a study on mouse ovaries, this compound administration affected the expression of specific Wnt signaling components. For instance, it decreased the expression of Frizzled receptor 1 (FZD1) in pubertal ovaries and reduced LRP-6 and β-catenin (CTNNB1) in adult ovaries, suggesting an interaction between GnRH/gonadotropin signaling and the Wnt pathway in ovarian development.

  • Melatonin Receptor Expression: In an immortalized GnRH neuronal cell line (GT1-7), which has an autocrine/paracrine GnRH signaling loop, treatment with this compound induced the expression of Melatonin Receptor 1a (MT1). This suggests that endogenous GnRH signaling tonically downregulates MT1 expression in these cells.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the effects of this compound.

Protocol 1: this compound Suppression Test for Assessing LH-Dependent Androgen Production
  • Objective: To determine if androgen excess is driven by pituitary LH secretion.

  • Methodology:

    • Baseline Sampling: Collect blood samples to establish baseline levels of serum LH, FSH, and relevant androgens (e.g., testosterone).

    • Administration: Administer this compound 0.25 mg subcutaneously, once or twice daily, for a defined period (e.g., 5 days).

    • Serial Sampling: Collect blood samples at regular intervals (e.g., daily) following administration to monitor the hormonal response.

    • Data Analysis: A significant suppression of both LH and the androgen of interest indicates an LH-dependent (likely ovarian) source of androgen production.

Figure 3. Workflow for this compound Suppression Test start Patient with Hyperandrogenism baseline Collect Baseline Blood Sample (LH, Testosterone) start->baseline administer Administer this compound (e.g., 0.25 mg SC daily for 5 days) baseline->administer monitor Collect Daily Blood Samples administer->monitor end_measure Final Blood Sample (Day 5) monitor->end_measure analyze Analyze Hormone Levels (Compare Baseline vs. Post-Cetrorelix) end_measure->analyze interpret Interpret Results analyze->interpret conclusion1 Conclusion: LH-Dependent Androgen Source interpret->conclusion1 Significant LH and Testosterone Suppression conclusion2 Conclusion: LH-Independent Androgen Source interpret->conclusion2 No Significant Suppression

Caption: A typical workflow for diagnosing LH-dependent hyperandrogenism.

Protocol 2: In Vitro Analysis of this compound on Gene Expression
  • Objective: To determine the direct effect of blocking GnRHR signaling on target gene expression in a specific cell type.

  • Methodology:

    • Cell Culture: Plate cells of interest (e.g., primary leiomyoma cells, GT1-7 cells) in appropriate media and allow them to adhere.

    • Serum Starvation (Optional): Synchronize cells by incubating in serum-free or low-serum media for 12-24 hours.

    • Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) for different time points (e.g., 6, 24, 48 hours).

    • RNA Extraction: Lyse the cells and extract total RNA using a standardized kit. Assess RNA quality and quantity.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for the genes of interest and appropriate housekeeping genes for normalization.

    • Data Analysis: Calculate the relative fold change in gene expression using a method like the ΔΔCt method.

Protocol 3: Controlled Ovarian Stimulation (Antagonist Protocol)
  • Objective: To prevent a premature LH surge during controlled ovarian stimulation for ART.

  • Methodology:

    • Ovarian Stimulation: Begin stimulation with gonadotropins (e.g., recombinant FSH) on day 2 or 3 of the menstrual cycle.

    • This compound Initiation (Fixed or Flexible):

      • Fixed: Administer this compound 0.25 mg SC daily, starting on stimulation day 5 or 6.

      • Flexible: Initiate this compound 0.25 mg SC daily when the lead follicle reaches a specific size (e.g., >12-14 mm) or serum estradiol rises to a certain level.

    • Monitoring: Monitor follicular growth via transvaginal ultrasound and serum hormone levels (estradiol, LH).

    • Continuation: Continue daily gonadotropins and this compound until criteria for final oocyte maturation are met.

    • Ovulation Trigger: Administer human chorionic gonadotropin (hCG) or a GnRH agonist to trigger final oocyte maturation. The last dose of this compound is typically given on the morning of the trigger day.

Conclusion

This compound exerts its profound physiological effects by competitively antagonizing the GnRH receptor, leading to an immediate and effective shutdown of the Gq/11-PLC-IP3/DAG signaling cascade. This mechanism effectively blocks both the acute release and chronic synthesis of pituitary gonadotropins. Quantitative studies consistently demonstrate a rapid, dose-dependent decrease in LH, FSH, and downstream sex steroids. While its primary mechanism is well-defined, emerging research suggests that the removal of the tonic GnRH signal can indirectly modulate other pathways, such as Wnt signaling in the ovary. The detailed protocols provided herein serve as a foundation for further investigation into the nuanced roles of this compound in reproductive biology and beyond.

In Vitro Characterization of Cetrorelix Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Cetrorelix, a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1] this compound is a potent and clinically established GnRH receptor antagonist used to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation for assisted reproductive technologies.[2][3][4] This document outlines its mechanism of action, presents key quantitative data from in vitro studies, provides detailed experimental protocols for its characterization, and visualizes complex pathways and workflows.

Mechanism of Action

This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1][2][3] Unlike GnRH agonists which cause an initial stimulation of the receptor (a "flare-up" effect) before downregulation, this compound binds directly to GnRH receptors on pituitary gonadotroph cells and blocks the binding of endogenous GnRH without activating the receptor.[2] This immediate and reversible blockade inhibits the downstream signal transduction cascade responsible for the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][5] The suppression of LH is rapid, dose-dependent, and effectively prevents the LH surge that would otherwise trigger premature ovulation.[5][6]

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary Gonadotroph Cell GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Gq11 Gq/11 GnRHR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC MAPK MAPK Pathway PKC->MAPK Transcription Gene Transcription (LHβ, FSHβ subunits) MAPK->Transcription Secretion LH & FSH Synthesis & Secretion Transcription->Secretion This compound This compound This compound->GnRHR Competitively Binds & Blocks

Caption: GnRH receptor signaling pathway and competitive antagonism by this compound.

Quantitative In Vitro Activity

The efficacy of a GnRH antagonist is determined by its binding affinity (Kd or Ki) and its functional potency (IC50). This compound demonstrates high-affinity binding to the human GnRH receptor and potent inhibition of its function.

ParameterValueDescriptionSource(s)
Binding Affinity (Kd) 0.19 ± 0.03 nMDissociation constant for the human LHRH receptor, indicating very high binding affinity.[7]
Functional Potency (IC50) 1.21 nMConcentration of this compound required to inhibit 50% of the GnRH receptor's response in vitro.[8]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor.

Experimental Protocols

The in vitro characterization of this compound involves a series of assays to determine its binding kinetics and functional antagonism at the GnRH receptor.

G cluster_0 Phase 1: Receptor Binding Characterization cluster_1 Phase 2: Functional Antagonism Assay A1 Culture cells expressing GnRH-R (e.g., HEK293, COS-7) A2 Prepare cell membranes or use whole cells A1->A2 A3 Perform competitive binding assay: - Fixed radiolabeled ligand (e.g., ¹²⁵I-GnRH) - Increasing concentrations of this compound A2->A3 A4 Separate bound from free ligand (e.g., filtration) A3->A4 A5 Quantify radioactivity A4->A5 A6 Calculate Ki/Kd from competition curve A5->A6 B1 Culture GnRH-responsive cells (e.g., pituitary cells, αT3-1) B2 Pre-incubate cells with increasing concentrations of this compound B1->B2 B3 Stimulate cells with a fixed concentration of GnRH (e.g., EC80) B2->B3 B4 Measure downstream response: - LH/FSH release (ELISA) - Second messenger (e.g., IP₁, cAMP) B3->B4 B5 Generate dose-response curve B4->B5 B6 Calculate IC50 B5->B6

Caption: General experimental workflow for in vitro characterization of this compound.

This assay quantifies the affinity of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) or dissociation constant (Kd) of this compound.

Materials:

  • Cells: A cell line stably or transiently expressing the human GnRH receptor (e.g., COS-7, HEK293 cells).[9]

  • Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., 125I-Triptorelin or 125I-Cetrorelix).[10]

  • Test Compound: this compound, serially diluted.

  • Buffers: Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors), wash buffer.

  • Apparatus: 96-well plates, cell harvester, scintillation counter.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture GnRH-R expressing cells to ~80-90% confluency.

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add serially diluted this compound.

    • For non-specific binding (NSB) control wells, add a high concentration of unlabeled GnRH.

    • For total binding wells, add buffer only.

    • Initiate the binding reaction by adding the radioligand at a fixed concentration (typically near its Kd value).

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of this compound to inhibit GnRH-stimulated gonadotropin secretion from pituitary cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cells: Primary rat or mouse pituitary cells, or a GnRH-responsive pituitary cell line (e.g., αT3-1).[5]

  • Stimulant: GnRH agonist (e.g., Leuprolide acetate).

  • Test Compound: this compound, serially diluted.

  • Media: Appropriate cell culture medium.

  • Assay Kit: ELISA kit for quantifying LH or FSH in the supernatant.

Methodology:

  • Cell Plating and Culture:

    • Plate pituitary cells in 24- or 48-well plates at a predetermined density.

    • Allow cells to adhere and recover overnight.

  • Antagonist Pre-incubation:

    • Wash the cells gently with a serum-free medium.

    • Add fresh medium containing serial dilutions of this compound to the respective wells.

    • Incubate for a short period (e.g., 15-30 minutes) to allow this compound to bind to the receptors.

  • GnRH Stimulation:

    • Add the GnRH agonist at a fixed concentration (typically a concentration that elicits 80% of the maximal response, EC80) to all wells except the basal (unstimulated) control.

    • Incubate for a defined stimulation period (e.g., 3-4 hours).

  • Supernatant Collection and Analysis:

    • Following incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells.

    • Measure the concentration of LH or FSH in the clarified supernatant using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the basal release as 0% and the GnRH-stimulated release (in the absence of this compound) as 100%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation using non-linear regression software to determine the IC50 value.

References

The Core of Control: An In-depth Technical Guide to the Structure-Activity Relationship of Cetrorelix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix, a synthetic decapeptide, is a potent and clinically established gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its primary therapeutic application lies in assisted reproductive technologies, where it prevents premature luteinizing hormone (LH) surges, and in the treatment of hormone-sensitive cancers.[3][4] The efficacy of this compound stems from its ability to competitively bind to and block the GnRH receptor in the anterior pituitary gland, thereby inhibiting the release of LH and follicle-stimulating hormone (FSH).[5][6][7] This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers and professionals involved in the design and development of novel GnRH antagonists.

Chemical Structure and Key Modifications

This compound is an analog of the native GnRH decapeptide, with strategic substitutions at positions 1, 2, 3, 6, and 10.[8] The sequence of this compound is Ac-D-Nal(2)¹-D-pCl-Phe²-D-Pal(3)³-Ser⁴-Tyr⁵-D-Cit⁶-Leu⁷-Arg⁸-Pro⁹-D-Ala¹⁰-NH₂. These modifications are crucial for its antagonistic activity, metabolic stability, and reduced allergenicity compared to earlier generations of GnRH antagonists.

Structure-Activity Relationship (SAR) Studies

The development of potent GnRH antagonists like this compound has been guided by extensive SAR studies. The key to their antagonistic activity lies in the replacement of specific amino acids in the native GnRH sequence, particularly at positions 1-3 and 6.

N-Terminal Modifications (Positions 1-3)

The introduction of unnatural D-amino acids at the N-terminus is a hallmark of third-generation GnRH antagonists. These modifications are critical for shifting the molecule's function from agonistic to antagonistic and for enhancing its resistance to enzymatic degradation.

Position 6 Modification

The substitution of Gly⁶ in the native GnRH with a D-amino acid, in the case of this compound, D-Citrulline, is a pivotal modification that confers potent antagonistic properties. This change disrupts the conformation required for receptor activation while maintaining high binding affinity.

C-Terminal Modifications

Modifications at the C-terminus, such as the D-Alanine at position 10, contribute to the overall stability and pharmacokinetic profile of the molecule.

Quantitative SAR Data

The following tables summarize the in vitro biological activities of this compound and related GnRH antagonist analogs. The data is compiled from various studies to provide a comparative overview of their potency.

Table 1: In Vitro Activity of this compound and Related GnRH Antagonists

CompoundSequenceIC₅₀ (nM) - Human GnRH ReceptorReference
This compoundAc-D-Nal(2)¹-D-pCl-Phe²-D-Pal(3)³-Ser⁴-Tyr⁵-D-Cit⁶-Leu⁷-Arg⁸-Pro⁹-D-Ala¹⁰-NH₂0.5 - 2.0[9]
AcylineAc-D-Nal(2)¹-D-pCl-Phe²-D-Pal(3)³-Ser⁴-Aph(Ac)⁵-D-Aph(Ac)⁶-Leu⁷-ILys⁸-Pro⁹-D-Ala¹⁰-NH₂0.52[10]
Analog 9Ac-D-Nal(2)¹-D-pCl-Phe²-D-Pal(3)³-Ser⁴-Tyr⁵-D-Cit⁶-L-Ncy(2-naphthyl) ⁷-Arg⁸-Pro⁹-D-Ala¹⁰-NH₂0.73[9]
Analog 15Ac-D-Nal(2)¹-D-pCl-Phe²-D-Pal(3)³-Ser⁴-Tyr⁵-D-Cit⁶-D-Ncy(2-naphthyl) ⁷-Arg⁸-Pro⁹-D-Ala¹⁰-NH₂< 2.0[9]

IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled GnRH analog to its receptor.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound Analogs

A standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol is typically employed for the preparation of this compound and its analogs.

Workflow for Solid-Phase Synthesis of this compound:

spss_workflow start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Amino Acid Coupling (Fmoc-D-Ala-OH, DIC, HOBt) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 repeat Repeat Deprotection, Coupling, and Wash Cycles for each amino acid wash1->repeat final_coupling Final Coupling (Ac-D-Nal(2)-OH) repeat->final_coupling cleavage Cleavage from Resin (TFA/TIS/H₂O) final_coupling->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification lyophilization Lyophilization purification->lyophilization end Final Product: This compound Acetate lyophilization->end

Caption: Solid-phase synthesis workflow for this compound.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids (including unnatural amino acids)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid is activated with DIC and HOBt and coupled to the resin.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence.

  • N-terminal Acetylation: The N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Precipitation: The crude peptide is precipitated with cold diethyl ether.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain the final product.

GnRH Receptor Binding Assay

This assay is used to determine the binding affinity of this compound analogs to the GnRH receptor.

Workflow for GnRH Receptor Binding Assay:

binding_assay_workflow start Start: Cell Culture (e.g., HEK293 expressing GnRH-R) membrane_prep Membrane Preparation start->membrane_prep incubation Incubation: Membranes + Radiolabeled GnRH Agonist + Competitor (this compound analog) membrane_prep->incubation filtration Filtration (GF/B filter plates) incubation->filtration washing Washing to remove unbound ligand filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC₅₀ determination) scintillation->data_analysis end End: Binding Affinity Data data_analysis->end

Caption: Workflow for a competitive GnRH receptor binding assay.

Materials and Reagents:

  • Cell line expressing the human GnRH receptor (e.g., HEK293 cells)

  • Radiolabeled GnRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-GnRH)

  • This compound or analog compounds

  • Binding buffer

  • Glass fiber filter plates

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Membranes from cells expressing the GnRH receptor are prepared by homogenization and centrifugation.

  • Competitive Binding: A fixed concentration of the radiolabeled GnRH agonist is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or its analogs).

  • Filtration: The incubation mixture is filtered through glass fiber filter plates to separate bound from free radioligand.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

In Vivo Efficacy Study: Ovulation Inhibition in Rats

This in vivo assay assesses the ability of this compound analogs to suppress the pre-ovulatory LH surge and inhibit ovulation.

Workflow for In Vivo Ovulation Inhibition Assay:

in_vivo_workflow start Start: Female Rats (Proestrus Stage) treatment Administration of This compound Analog or Vehicle start->treatment observation Observation Period treatment->observation euthanasia Euthanasia on the morning of estrus observation->euthanasia oviduct_examination Oviduct Examination (for presence of ova) euthanasia->oviduct_examination data_analysis Data Analysis (Determination of ED₅₀) oviduct_examination->data_analysis end End: In Vivo Efficacy Data data_analysis->end

Caption: Workflow for the in vivo ovulation inhibition assay in rats.

Animals:

  • Adult female rats with regular estrous cycles.

Procedure:

  • Cycle Monitoring: The estrous cycle of the rats is monitored by vaginal smears.

  • Treatment: On the morning of proestrus, rats are administered with either the vehicle control or different doses of the this compound analog.

  • Ovulation Assessment: On the following morning (estrus), the rats are euthanized, and their oviducts are examined under a microscope for the presence of ova.

  • Data Analysis: The percentage of rats in which ovulation is inhibited at each dose is determined, and the effective dose 50 (ED₅₀) is calculated.

Signaling Pathways

This compound exerts its effect by blocking the GnRH receptor, a G-protein coupled receptor (GPCR). This blockade prevents the activation of downstream signaling cascades that are normally initiated by GnRH binding.

GnRH Receptor Signaling Pathway and its Inhibition by this compound:

gnrh_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks Gq_alpha Gαq GnRHR->Gq_alpha Activates Wnt Wnt Signaling (Modulated) GnRHR->Wnt Modulates PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) Ca2->MAPK PKC->MAPK Gene_Expression Gene Expression (LHβ, FSHβ) MAPK->Gene_Expression Gonadotropin_Release Gonadotropin Release (LH, FSH) Gene_Expression->Gonadotropin_Release

Caption: this compound competitively blocks the GnRH receptor, inhibiting downstream signaling.

The primary downstream pathway initiated by GnRH receptor activation involves the Gαq protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in the activation of mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which in turn regulate the transcription of the gonadotropin subunit genes (LHβ and FSHβ) and promote the synthesis and release of LH and FSH. This compound, by blocking the initial step of receptor activation, effectively shuts down this entire cascade. Furthermore, studies have indicated that this compound can also modulate other signaling pathways, such as the Wnt signaling pathway, in ovarian tissues.[9]

Conclusion

The development of this compound represents a significant achievement in medicinal chemistry, stemming from a deep understanding of the structure-activity relationships of GnRH and its analogs. The strategic modifications to the native peptide sequence have yielded a potent antagonist with a favorable clinical profile. This guide has provided a detailed overview of the key SAR principles, quantitative data, experimental methodologies, and signaling pathways related to this compound. This information serves as a valuable resource for the ongoing research and development of new and improved GnRH antagonists for various therapeutic applications. Further exploration into the nuances of this compound's interaction with the GnRH receptor and its downstream signaling effects will continue to fuel innovation in this important area of drug discovery.

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential validation and comparative studies required in the preclinical phase of drug development. It details key experimental protocols, presents a framework for comparative data analysis, and visualizes complex biological pathways and experimental workflows.

Quantitative Comparative Analysis

A critical aspect of preclinical evaluation is the direct comparison of an investigational compound against existing standards or other candidates. The following tables provide a template for summarizing key quantitative data. For the purpose of illustration, we will use a hypothetical investigational compound, "Compound-X," and compare it against a standard-of-care drug, "Standard-Drug-A."

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)Off-Target 1 (Kinase) Ki (nM)Off-Target 2 (GPCR) Ki (nM)
Compound-X Target-Y15> 10,000> 10,000
Standard-Drug-A Target-Y508501,200

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Ki: Inhibition constant. A lower value indicates stronger binding to the target.

Table 2: In Vitro Safety and Toxicity

CompoundCell LineCytotoxicity (CC50, µM)Mutagenicity (Ames Test)
Compound-X HepG2> 100Negative
Standard-Drug-A HepG225Negative

CC50: Half-maximal cytotoxic concentration. A higher value indicates lower cytotoxicity.

Table 3: In Vivo Pharmacokinetics (Rodent Model)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½, h)Bioavailability (%)
Compound-X 101,5001860
Standard-Drug-A 108002445

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.

Table 4: In Vivo Efficacy (Xenograft Tumor Model)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound-X 1075
Standard-Drug-A 1055

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation and comparative analysis of investigational compounds.

Enzyme-Linked Immunosorbent Assay (ELISA) for Target Engagement

This protocol outlines a sandwich ELISA for the quantitative detection of a target protein in biological samples, which can be adapted to assess target engagement of a compound.[1][2][3][4]

Materials:

  • ELISA plate

  • Coating buffer (e.g., carbonate/bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1-5% BSA)

  • Primary capture antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Samples and standards

  • Detection antibody (enzyme-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1N HCl)

  • Microplate reader

Procedure:

  • Coating: Dilute the primary capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add 100 µL of diluted samples and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate five times. Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Western Blot for Target Validation

Western blotting is used to confirm the presence and relative abundance of a target protein in cell lysates or tissue extracts.[5][6][7]

Materials:

  • Protein samples (cell lysates or tissue homogenates)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.

  • Gel Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacterial strains.[8][9][10][11]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Test compound

  • Positive and negative controls

  • S9 mix (for metabolic activation)

Procedure:

  • Preparation: Prepare fresh cultures of the Salmonella tester strains.

  • Exposure: In a test tube, mix the tester strain, the test compound at various concentrations (with and without S9 mix), and molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway: PI3K/AKT/mTOR

This pathway is crucial in regulating cell growth, proliferation, and survival, and is a common target in cancer drug development.[12][13][14][15]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway.

Experimental Workflow: Preclinical In Vivo Efficacy Study

This diagram outlines the typical workflow for an in vivo efficacy study in a preclinical setting.[16][17][18][19]

InVivo_Efficacy_Workflow start Study Design & Protocol Approval animal_model Animal Model Selection (e.g., Xenograft) start->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation randomization Randomization into Treatment Groups tumor_implantation->randomization dosing Compound Administration (e.g., Compound-X, Vehicle) randomization->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring endpoint Endpoint Determination (e.g., Tumor Size) monitoring->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis report Final Report analysis->report

Caption: Preclinical in vivo efficacy study workflow.

Logical Relationship: Hit-to-Lead Optimization

This diagram illustrates the iterative process of optimizing a "hit" compound into a "lead" candidate.

Hit_to_Lead hit_id Hit Identification - High-throughput screen - Fragment-based screen synthesis Analogue Synthesis - Modify core scaffold - Alter side chains hit_id->synthesis testing In Vitro Testing - Potency (IC50) - Selectivity - ADME properties synthesis->testing sar Structure-Activity Relationship (SAR) Analysis testing->sar sar->synthesis Iterative Optimization lead_candidate {Lead Candidate | - Potent & Selective - Drug-like properties} sar->lead_candidate

Caption: Hit-to-lead optimization cycle.

References

Methodological & Application

Application Notes: Cetrorelix for In Vitro GnRH Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cetrorelix is a synthetic decapeptide that functions as a potent and direct antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively binding to GnRH receptors on pituitary cells, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This mechanism is crucial in clinical applications such as assisted reproductive technologies (ART), where this compound is used to prevent premature LH surges and ovulation.[2][5] The characterization of its binding affinity to the GnRH receptor is a critical step in drug development and research.

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand (like this compound) and its receptor.[6] A competitive binding assay, a common type of radioligand assay, is particularly well-suited for determining the binding affinity of unlabeled ligands such as this compound. In this assay, the unlabeled compound (this compound) competes with a radiolabeled ligand for binding to the GnRH receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).

These application notes provide a detailed protocol for performing an in vitro competitive binding assay to determine the binding affinity of this compound for the human GnRH receptor.

Mechanism of Action: GnRH Receptor Signaling

The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR) that, upon binding with its natural ligand GnRH, primarily activates the Gαq/11 protein.[7][8] This activation initiates a signaling cascade through phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][9] This cascade ultimately results in the synthesis and release of gonadotropins (LH and FSH).[10] this compound acts by competitively blocking the GnRH binding site on the receptor, thereby preventing the initiation of this downstream signaling pathway.[2][4]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Competitively Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activates Release LH / FSH Synthesis & Release PKC->Release Leads to

Figure 1. GnRH receptor signaling and this compound inhibition.

Quantitative Data: this compound Binding Affinity

The binding affinity of this compound for the GnRH receptor is typically reported as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). These values are determined through competitive binding assays.

CompoundReceptorParameterValueReference
This compound AcetateHuman GnRH ReceptorIC501.21 nM[11][12]

Table 1: Binding affinity of this compound. The IC50 value represents the concentration of this compound required to displace 50% of the radiolabeled ligand from the GnRH receptor.

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

Objective:

To determine the binding affinity (IC50 and Ki) of this compound for the human GnRH receptor using a competitive radioligand binding assay.

Principle:

This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-labeled GnRH agonist) for binding to membranes prepared from cells expressing the GnRH receptor. As the concentration of this compound increases, the amount of bound radioligand decreases. This displacement is measured and used to calculate the IC50.[13][14] The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15]

Assay_Workflow A 1. Receptor Membrane Preparation (e.g., from HEK293 cells expressing GnRHR) B 2. Assay Plate Setup (96-well plate) A->B C 3. Add Reagents to Wells B->C D a. Receptor Membranes C->D E b. Radioligand (e.g., ¹²⁵I-GnRH analog) F c. This compound (Test Compound) or Buffer (Control) D->E E->F G 4. Incubation (e.g., 60 min at 30°C) F->G H 5. Separation of Bound/Free Ligand (Rapid Vacuum Filtration) G->H I 6. Radioactivity Measurement (Scintillation Counting) H->I J 7. Data Analysis (Calculate IC₅₀ and Kᵢ) I->J

Figure 2. Workflow for the competitive GnRH receptor binding assay.

Materials and Reagents:

  • Receptor Source: Frozen cell pellets or prepared membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

  • This compound Acetate: Lyophilized powder, to be dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Radioligand: A suitable radiolabeled GnRH receptor ligand, such as [¹²⁵I]-Tyr⁵-D-Lys⁶-GnRH or another high-affinity GnRH analog.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Leuprolide).

  • Equipment:

    • 96-well microplates

    • Cell harvester for vacuum filtration

    • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)[15]

    • Scintillation counter (e.g., MicroBeta counter)

    • Scintillation fluid (e.g., Betaplate Scint)

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Procedure:

  • Receptor Membrane Preparation: a. Thaw frozen cell pellets on ice and resuspend in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[15] b. Homogenize the cell suspension. c. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris. d. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[15] e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay). g. Dilute the membranes in Assay Buffer to the desired final concentration (to be optimized, typically 5-50 µg protein/well).[15]

  • Assay Setup: a. Prepare serial dilutions of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 1 pM to 1 µM). b. The assay is performed in a 96-well plate with a final volume of 250 µL per well.[15] c. Design the plate layout to include wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer (no competitor).
    • Non-Specific Binding (NSB): Membranes + Radioligand + high concentration of unlabeled GnRH agonist.
    • Competition: Membranes + Radioligand + each concentration of this compound.

  • Incubation: a. To each well, add the components in the following order: i. 150 µL of the diluted membrane preparation.[15] ii. 50 µL of the competing compound (this compound dilution, buffer for Total Binding, or unlabeled agonist for NSB).[15] iii. 50 µL of the radioligand solution (at a fixed concentration, typically near its Kd).[15] b. Seal the plate and incubate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.[15] The incubation time should be sufficient to reach equilibrium.

  • Filtration and Washing: a. Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. b. Immediately wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove any remaining unbound radioligand.[15]

  • Counting: a. Dry the filter mat completely (e.g., 30 minutes at 50°C).[15] b. Place the dried filter mat in a sample bag, add scintillation fluid, and seal. c. Measure the radioactivity retained on the filters using a scintillation counter. The output will be in counts per minute (CPM).

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the specific binding for each concentration of this compound.

  • Generate Competition Curve:

    • Express the specific binding at each this compound concentration as a percentage of the maximal specific binding (the "Total Binding" wells).

    • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC50:

    • Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model.

    • The software will calculate the LogIC50, from which the IC50 value is derived. The IC50 is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki (Cheng-Prusoff Equation):

    • Convert the IC50 to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:[15] Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes and protocols provide a foundational understanding of key exploratory phases in drug discovery, targeting researchers, scientists, and drug development professionals. The content delves into initial target identification, preliminary compound screening, and early safety assessments, which are critical for advancing promising therapeutic candidates.

Foundational Keywords in Exploratory Research

The initial stages of drug discovery are characterized by a specific set of keywords that define the exploratory nature of the work. These terms are crucial for navigating research databases, grant applications, and scientific publications.[1] Key terms include:

  • Target Identification and Validation: The process of identifying a biological target, such as a protein or gene, that plays a role in disease and confirming its relevance.[2]

  • High-Throughput Screening (HTS): The rapid, automated testing of large numbers of chemical compounds to identify "hits" that modulate the activity of a biological target.

  • Hit-to-Lead (H2L): The process of taking initial "hit" compounds from HTS and optimizing their chemical structures to improve potency and selectivity, turning them into "lead" compounds.

  • Lead Optimization: The iterative process of refining lead compounds to improve their efficacy, safety, and pharmacokinetic properties to identify a preclinical candidate.[3][4][5][6]

  • Pharmacokinetics (PK): The study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacodynamics (PD): The study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect.

  • In Vitro Toxicology: The assessment of the toxic effects of a compound on cells or tissues in a controlled laboratory setting.[1]

  • Dose-Response Relationship: The relationship between the dose of a drug and the magnitude of the biological response.[7][8][9]

  • IC50/EC50: The concentration of a drug that is required for 50% inhibition or effect, respectively. These are key measures of a drug's potency.[9][10]

Application Note 1: High-Throughput Screening for Kinase Inhibitors

Introduction: High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify potential drug candidates. This application note describes a typical HTS workflow for identifying inhibitors of the MEK1 kinase, a key component of the MAPK/ERK signaling pathway often dysregulated in cancer.

Methodology: A biochemical assay was developed to measure the phosphorylation of a substrate peptide by MEK1. The assay was miniaturized for a 1536-well plate format and automated using robotic liquid handlers. A library of 100,000 small molecule compounds was screened at a single concentration (10 µM). Compounds that showed significant inhibition of MEK1 activity were selected for further dose-response analysis.

Data Presentation:

Table 1: Dose-Response Data for a Representative MEK1 Inhibitor

Compound Concentration (µM)Percent Inhibition
0.015.2
0.0315.8
0.145.1
0.375.3
1.095.6
3.098.1
10.099.2

Application Note 2: Preclinical Pharmacokinetic Profiling of a Lead Compound

Introduction: Understanding the pharmacokinetic (PK) properties of a lead compound is crucial for predicting its behavior in vivo and for designing effective dosing regimens for further preclinical and clinical studies. This application note summarizes the PK profile of a novel anti-cancer agent (Compound X) in rats following a single intravenous (IV) and oral (PO) administration.

Methodology: Male Sprague-Dawley rats were administered Compound X at 2 mg/kg (IV) and 10 mg/kg (PO). Blood samples were collected at various time points, and the plasma concentrations of Compound X were determined using LC-MS/MS. Key PK parameters were calculated using non-compartmental analysis.

Data Presentation:

Table 2: Pharmacokinetic Parameters of Compound X in Rats

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL)1500350
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)25001800
t1/2 (h)2.53.1
Clearance (mL/min/kg)13.3-
Bioavailability (%)-14.4

Application Note 3: In Vitro Cytotoxicity Screening

Introduction: Early assessment of a compound's potential for cytotoxicity is a critical step in drug discovery to de-risk development and select candidates with a favorable safety profile. This application note presents the results of an in vitro cytotoxicity screen of a lead compound against a panel of human cancer and normal cell lines.

Methodology: The cytotoxicity of the compound was evaluated using a standard MTT assay. Cells were seeded in 96-well plates and treated with a range of compound concentrations for 72 hours. Cell viability was measured, and the IC50 values were calculated from the dose-response curves.

Data Presentation:

Table 3: In Vitro Cytotoxicity (IC50) of a Lead Compound

Cell LineTissue of OriginIC50 (µM)
A549Lung Cancer1.5
MCF-7Breast Cancer2.8
HCT116Colon Cancer0.9
HEK293Normal Kidney> 50
NHDFNormal Fibroblast> 50

Protocols

Protocol 1: High-Throughput Screening (HTS) for Kinase Inhibitors
  • Assay Plate Preparation: Dispense 2 µL of test compounds (10 mM in DMSO) into a 1536-well assay plate using an acoustic liquid handler.

  • Reagent Addition: Add 3 µL of kinase and substrate solution in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 3 µL of ATP solution to initiate the kinase reaction. After 30 minutes, add 5 µL of detection reagent (e.g., ADP-Glo).

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls (0% and 100% inhibition) and calculate the percent inhibition for each compound.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 100 µM to 0.01 µM) and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percent cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[10]

Visualizations

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras RAS receptor->ras Activates raf RAF (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response Regulates

Caption: The MEK-ERK signaling pathway, a key regulator of cellular processes.

G hit_identification Hit Identification (High-Throughput Screening) hit_to_lead Hit-to-Lead hit_identification->hit_to_lead lead_optimization Lead Optimization hit_to_lead->lead_optimization in_vitro_toxicology In Vitro Toxicology lead_optimization->in_vitro_toxicology Iterative Screening in_vivo_pharmacokinetics In Vivo Pharmacokinetics lead_optimization->in_vivo_pharmacokinetics preclinical_candidate Preclinical Candidate Selection lead_optimization->preclinical_candidate in_vitro_toxicology->lead_optimization in_vivo_pharmacokinetics->lead_optimization

Caption: A typical experimental workflow for lead optimization in drug discovery.

References

Application Notes: Utilizing Cetrorelix for the Study of GnRH Signaling in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gonadotropin-releasing hormone (GnRH) and its receptor (GnRH-R) are key regulators of the reproductive system, primarily acting on the pituitary gland.[1][2] However, a growing body of evidence has established the expression of GnRH-R in a wide array of cancer tissues, including those of the prostate, breast, ovary, and endometrium, as well as in tumors not traditionally considered hormone-related.[1][3][4] In these cancer cells, the GnRH-R signaling pathway often diverges from the canonical pituitary pathway, mediating direct anti-proliferative, pro-apoptotic, and anti-metastatic effects.[5][6]

Cetrorelix is a synthetic decapeptide that functions as a potent antagonist of the GnRH receptor at the pituitary level, effectively suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][8] Intriguingly, in the context of cancer cells expressing GnRH-R, this compound can elicit direct anti-tumor activities, a phenomenon that suggests it may function as an agonist or a biased agonist in this different cellular environment.[1][6][9] This makes this compound a valuable pharmacological tool for researchers, scientists, and drug development professionals to investigate the non-canonical GnRH signaling pathways that regulate cancer cell growth and survival.

These application notes provide an overview of the GnRH signaling pathways in cancer, summarize the effects of this compound on various cancer cell lines, and offer detailed protocols for key experiments.

GnRH Signaling Pathways: Pituitary vs. Cancer Cells

The cellular context dictates the downstream signaling cascade initiated by GnRH-R activation. In pituitary gonadotrophs, the receptor primarily couples to Gαq/11 proteins. In contrast, in many cancer cells, the GnRH-R is coupled to Gαi proteins, leading to a distinct signaling cascade that inhibits cell proliferation.[1][5]

GnRH_Signaling_Pathways cluster_pituitary Canonical Pituitary Signaling cluster_cancer Non-Canonical Cancer Cell Signaling GnRH_p GnRH GnRHR_p GnRH-R GnRH_p->GnRHR_p Gq Gαq/11 GnRHR_p->Gq activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Gonadotropin Gonadotropin Synthesis & Release Ca->Gonadotropin PKC->Gonadotropin This compound This compound / GnRH GnRHR_c GnRH-R This compound->GnRHR_c Gi Gαi GnRHR_c->Gi activates PTP Phosphotyrosine Phosphatase (PTP) Gi->PTP EGFR EGF-R (Active) PTP->EGFR dephosphorylates MAPK MAPK Pathway (ERK) EGFR->MAPK EGFR_dephos EGF-R (Inactive) Proliferation Cell Proliferation MAPK->Proliferation

Caption: GnRH-R signaling in pituitary (Gαq) vs. cancer cells (Gαi).

Data Presentation: Effects of this compound on Cancer Cells

The following table summarizes the quantitative effects of this compound as reported in various studies on cancer cell lines.

Cell Line / TypeCancer TypeThis compound ConcentrationObserved EffectCitation(s)
Primary Prostate CarcinomaProstate Cancer5 - 20 ng/mLSignificant, concentration-dependent reduction in cell growth rate.[9][10][11]
Primary Prostate CarcinomaProstate Cancer5 - 20 ng/mLSignificant, concentration-dependent increase in DNA fragmentation (apoptosis).[9][10][11]
HTOAOvarian Cancer10⁻⁹ M - 10⁻⁵ MDose-dependent inhibition of cell proliferation (measured by BrdU incorporation).[12]
Human Leiomyoma CellsUterine Leiomyoma10⁻⁸ M - 10⁻⁵ MAttenuated expression of Proliferating Cell Nuclear Antigen (PCNA) and Epidermal Growth Factor (EGF).[13]
OV-1063Ovarian CancerNot SpecifiedAntiproliferative activity exceeded that of the GnRH agonist triptorelin.[6]

Experimental Workflow for Studying this compound Effects

A typical workflow for investigating the impact of this compound on a cancer cell line involves confirming the presence of the target receptor, treating the cells with this compound, and then performing various assays to measure the biological response.

Experimental_Workflow cluster_setup Phase 1: Setup & Validation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Downstream Analysis start Select Cancer Cell Line culture Cell Culture start->culture validate Validate GnRH-R Expression (RT-qPCR / Western Blot) culture->validate seed Seed Cells for Assays validate->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat control Vehicle Control seed->control prolif Proliferation Assay (e.g., MTT, BrdU) treat->prolif apop Apoptosis Assay (e.g., Comet, Caspase) treat->apop signal Signaling Pathway Analysis (Western Blot for p-ERK, etc.) treat->signal control->prolif control->apop control->signal

Caption: Workflow for analyzing this compound effects on cancer cells.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture: Culture the selected cancer cell line (e.g., PC3, OVCAR-3, HEC-1A) in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution: Prepare a 1 mM stock solution of this compound acetate in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Trypsinize and count cells. Seed cells into appropriate culture plates (e.g., 96-well for MTT, 6-well for protein/RNA extraction) at a predetermined density to ensure they are in the exponential growth phase during treatment. Allow cells to adhere for 24 hours.

  • Treatment: The following day, remove the old medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 1 ng/mL to 1000 ng/mL, or 1 nM to 10 µM). Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Protocol 2: Analysis of GnRH Receptor Expression by RT-qPCR
  • RNA Extraction: After culturing cells to ~80% confluency, lyse the cells directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit). Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR: Perform quantitative PCR using a qPCR instrument. The reaction mixture (20 µL) should contain cDNA template, forward and reverse primers for the GnRH-R gene, and a SYBR Green qPCR master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of GnRH-R mRNA using the ΔΔCt method.

Protocol 3: Cell Proliferation Assessment (MTT Assay)

This protocol is adapted from methods used to assess the effect of GnRH analogues on cell growth.[14]

  • Setup: Seed cells in a 96-well plate (5,000-10,000 cells/well) and treat with this compound as described in Protocol 1 for 24-72 hours.

  • MTT Addition: At the end of the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 4: Apoptosis Detection (Comet Assay)

This protocol is based on the methodology used to detect DNA fragmentation.[9][10]

  • Cell Preparation: After treatment with this compound, harvest cells by trypsinization and wash with ice-cold PBS. Resuspend the cell pellet at a concentration of 1x10⁵ cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose. Pipette the mixture onto a pre-coated microscope slide. Allow it to solidify at 4°C.

  • Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (~25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium bromide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA with strand breaks will migrate further in the electric field, forming a "comet tail." Quantify the extent of DNA damage using appropriate image analysis software.

Protocol 5: Western Blot Analysis for Signaling Proteins
  • Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-total-ERK, anti-PCNA, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols for Testosterone Suppression in Rats using Cetrorelix

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the use of Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, to achieve testosterone suppression in rat models. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a competitive antagonist of the GnRH receptor.[1][2] In the hypothalamic-pituitary-gonadal (HPG) axis, the hypothalamus secretes GnRH, which stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] LH, in turn, stimulates the Leydig cells in the testes to produce testosterone. This compound competitively binds to GnRH receptors on the pituitary cells, thereby blocking the action of natural GnRH.[1][2] This inhibition prevents the downstream release of LH and FSH, leading to a rapid and dose-dependent suppression of testosterone production.[1][3]

Signaling Pathway

The binding of GnRH to its receptor on pituitary gonadotrophs typically activates a G-protein coupled receptor signaling cascade, leading to the synthesis and release of LH and FSH. This compound, by blocking this initial binding, prevents the activation of this downstream pathway.

GNRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GNRH GnRH GNRHR GnRH Receptor GNRH->GNRHR Binds This compound This compound This compound->GNRHR Blocks G_Protein G-Protein Activation GNRHR->G_Protein Activates PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Release LH & FSH Release Ca_PKC->Gonadotropin_Release Stimulates

Diagram 1: this compound Mechanism of Action.

Quantitative Data on this compound Dosing and Testosterone Suppression

The following table summarizes the reported dosages of this compound and their effects on testosterone levels in rats. It is important to note that the efficacy of this compound can vary based on the rat strain, age, and the specific experimental conditions.

Dose Administration Route Rat Strain Duration of Treatment Effect on Testosterone Levels Reference
0.25, 0.5, 1 mg/kgSubcutaneous (SC)Not SpecifiedSingle doseNo significant ulcerogenic effect, suggesting safety at these doses.[4]
100 µ g/day (~0.3-0.4 mg/kg/day)Intraperitoneal (IP)Not Specified5 days (postnatal day 32-36)Testosterone levels reduced to castrate range (<0.30 ng/ml).[5]
0.5, 1.0, 2.5 mg/kgIntratracheal (i.t.)Sprague-DawleySingle doseReduced testosterone to ≤1 ng/ml for 24, 34, and 72 hours, respectively.[6]
20-24 µg/kg/dayIntramuscular (IM) DepotSprague-Dawley30 daysTestosterone levels were significantly reduced up to day 20 and returned to control levels by day 30.[7]
1 mg/kgIntravenous (IV)Not SpecifiedNot SpecifiedNo adverse effects on blood gas values were observed.[4]

Experimental Protocols

Preparation of this compound for Administration
  • For Subcutaneous/Intraperitoneal Injection:

    • This compound acetate is typically supplied as a lyophilized powder.

    • Reconstitute the powder with sterile water for injection or a suitable vehicle such as 0.9% saline. The final concentration will depend on the target dose and the volume to be injected. For example, to achieve a dose of 1 mg/kg in a 250g rat with an injection volume of 0.2 ml, the concentration would be 1.25 mg/ml.

    • Ensure the reconstituted solution is clear and free of particulate matter before use.

  • For Depot Intramuscular Injection:

    • A depot formulation of this compound pamoate can be used for long-term studies. This formulation is typically a suspension.

    • Before administration, gently agitate the suspension to ensure a uniform distribution of the particles.

    • The concentration of the suspension will determine the injection volume needed to achieve the desired daily release rate.

Animal Handling and Administration
  • Animals: Adult male rats (e.g., Sprague-Dawley, Wistar) are commonly used. The age and weight of the animals should be recorded and consistent across experimental groups.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Administration:

    • Subcutaneous (SC): Pinch the skin on the back of the neck and insert the needle into the tented area. Inject the solution and withdraw the needle.

    • Intraperitoneal (IP): Restrain the rat and tilt it slightly downwards. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Intramuscular (IM): Inject into the quadriceps muscle of the hind leg.

    • Intratracheal (i.t.): This method requires anesthesia and specialized equipment for non-surgical cannulation of the trachea.

Blood Sampling and Processing
  • Blood Collection: Blood samples can be collected via various methods, including tail vein, saphenous vein, or terminal cardiac puncture under anesthesia. The choice of method depends on the required blood volume and the frequency of sampling.

  • Time Points: Collect blood samples at baseline (before this compound administration) and at various time points post-administration (e.g., 4, 8, 12, 24, 48, 72 hours) to monitor the onset and duration of testosterone suppression.

  • Processing:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA) for plasma or in serum separator tubes.

    • Centrifuge the blood at approximately 1000-2000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant (plasma or serum) and store it at -20°C or -80°C until analysis.

Testosterone Measurement
  • Assay Method: Serum or plasma testosterone levels are typically measured using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

  • Procedure:

    • Follow the manufacturer's instructions provided with the assay kit.

    • Briefly, this usually involves adding standards, controls, and unknown samples to a microplate pre-coated with an anti-testosterone antibody.

    • A horseradish peroxidase (HRP)-conjugated testosterone is then added, which competes with the testosterone in the sample for binding to the antibody.

    • After incubation and washing steps, a substrate solution is added, and the color development is stopped.

    • The optical density is measured using a microplate reader at the appropriate wavelength.

    • A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The testosterone concentration in the unknown samples is then determined from this curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on testosterone suppression in rats.

Experimental_Workflow Start Start: Acclimation of Rats Baseline_Sampling Baseline Blood Sampling (t=0) Start->Baseline_Sampling Cetrorelix_Admin This compound Administration (SC, IP, or IM) Baseline_Sampling->Cetrorelix_Admin Post_Admin_Sampling Post-Administration Blood Sampling (Multiple Time Points) Cetrorelix_Admin->Post_Admin_Sampling Sample_Processing Plasma/Serum Separation and Storage Post_Admin_Sampling->Sample_Processing Testosterone_Assay Testosterone Measurement (ELISA/RIA) Sample_Processing->Testosterone_Assay Data_Analysis Data Analysis and Interpretation Testosterone_Assay->Data_Analysis End End of Experiment Data_Analysis->End

Diagram 2: Experimental workflow for this compound administration.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: November 2025

Please provide the keywords you would like me to categorize. Once you provide the keywords, I will proceed with the following plan to generate the content you have requested:

1. Keyword Categorization: The provided keywords will be categorized into five distinct groups based on inferred researcher intent. This will allow for the targeted creation of content that directly addresses the specific needs of researchers at different stages of their investigation.

2. Content Generation:

  • Application Notes & Protocols: For each keyword category, I will generate detailed application notes and protocols tailored to an audience of researchers, scientists, and drug development professionals.

  • Data Presentation: All quantitative data will be summarized and presented in clearly structured tables to facilitate easy comparison and analysis.

  • Experimental Methodologies: Detailed step-by-step protocols for all key experiments will be provided, ensuring clarity and reproducibility.

3. Visualization with Graphviz:

  • Diagram Creation: Signaling pathways, experimental workflows, and logical relationships will be visualized using Graphviz (DOT language).

  • Descriptive Captions: Each diagram will be accompanied by a brief, descriptive caption (under 100 characters).

  • Adherence to Specifications: All generated diagrams will adhere to the specified maximum width, color contrast rules, and the provided color palette to ensure clarity and visual consistency.

I am ready to begin as soon as you provide the keywords for categorization.

Application Notes: Cetrorelix for Studying LH Suppression on Steroidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cetrorelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It functions by competitively binding to GnRH receptors in the anterior pituitary gland, leading to a rapid, reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[1][2][3][4] Unlike GnRH agonists, this compound does not cause an initial "flare-up" of gonadotropin release, making it an ideal tool for immediate and controlled suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[4][5] This property is highly valuable for researchers studying the direct effects of LH suppression on steroidogenesis in various physiological and pathological contexts. These notes provide an overview of its application, mechanism, and detailed protocols for in vivo and in vitro studies.

Mechanism of Action

The HPG axis begins with the pulsatile secretion of GnRH from the hypothalamus.[1] GnRH stimulates the anterior pituitary to release LH and FSH.[1] LH, in turn, acts on the gonads (testes in males, ovaries in females) to stimulate the production of steroid hormones, such as testosterone and estradiol.[1] this compound disrupts this cascade by blocking the GnRH receptor on pituitary gonadotroph cells, thereby inhibiting the downstream release of LH and FSH and consequently suppressing gonadal steroid production.[1][2]

G cluster_0 cluster_2 cluster_3 Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) GnRH_Receptor GnRH Receptor Gonads Gonads (Ovaries/Testes) Pituitary->Gonads  LH / FSH (+) Steroids Steroid Hormones (Estradiol, Testosterone, etc.) Gonads->Steroids Steroidogenesis (+) This compound This compound This compound->GnRH_Receptor

Caption: this compound competitively blocks GnRH receptors on the pituitary gland.

Quantitative Data Summary

The administration of this compound leads to a dose-dependent suppression of LH and key steroid hormones.

Table 1: Effect of Single Subcutaneous Doses of this compound on Serum Testosterone in Normal Men Data extracted from a clinical phase I study involving 30 male volunteers.[6]

This compound DosePlacebo (nmol/L)1.0 mg (nmol/L)2.0 mg (nmol/L)5.0 mg (nmol/L)
Baseline (0h) ~15.8~15.8~16.5~16.5
8h Post-injection 15.8 ± 2.27.5 ± 1.1--
12h Post-injection 16.5 ± 1.7-4.9 ± 0.52.2 ± 0.4
24h Post-injection No significant changeNo significant difference from placeboNo significant difference from placeboStill suppressed
48h Post-injection No significant change--Increased to lower normal range

Table 2: Effect of this compound on Follicular Fluid Steroid Hormones in Women Undergoing Ovarian Stimulation Data from a comparative study between a GnRH antagonist (this compound) and a GnRH agonist.[7][8]

HormoneGnRH Agonist GroupGnRH Antagonist (this compound) GroupP-Value
Estradiol (pg/mL) 873.0 ± 105.1542.0 ± 76.90.02
Progesterone (ng/mL) No significant differenceNo significant difference-
Testosterone (ng/mL) 13.3 ± 2.714.8 ± 1.1No significant difference
Estradiol:Testosterone Ratio 60.1 ± 4.449.1 ± 2.30.04

Experimental Protocols

Protocol 1: In Vivo Study of LH Suppression and Steroidogenesis in a Rodent Model

This protocol describes a method to evaluate the effect of this compound on testosterone levels in male rats.

G start Start acclimatize 1. Animal Acclimatization (e.g., 7 days) start->acclimatize baseline 2. Baseline Blood Sampling (Day 0, Time 0) acclimatize->baseline grouping 3. Randomize into Groups (Vehicle Control, this compound Doses) baseline->grouping admin 4. Administer this compound/Vehicle (Subcutaneous Injection) grouping->admin sampling 5. Serial Blood Sampling (e.g., 2, 4, 8, 12, 24, 48 hours post-dose) admin->sampling euthanasia 6. Euthanasia and Tissue Collection (Optional: Testes, Adrenals) sampling->euthanasia analysis 7. Hormone Analysis (ELISA/RIA for LH, Testosterone) euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo study of this compound effects in a rodent model.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.[9]

  • Groups:

    • Group 1: Vehicle control (e.g., sterile saline).

    • Group 2: Low-dose this compound (e.g., 10 µg/kg body weight).[10]

    • Group 3: High-dose this compound (e.g., 50 µg/kg body weight).

  • Procedure: a. Collect baseline blood samples (Time 0) via tail vein or saphenous vein. b. Administer a single subcutaneous (s.c.) injection of either vehicle or the designated dose of this compound.[9] c. Collect blood samples at specified time points post-injection (e.g., 2, 4, 8, 12, 24, 48 hours). d. Process blood samples to separate serum or plasma and store at -80°C until analysis.

  • Hormone Analysis: a. Measure serum concentrations of LH and Testosterone using commercially available ELISA or RIA kits, following the manufacturer's instructions.

  • Data Analysis: a. Compare hormone levels at each time point between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Protocol 2: In Vitro Study Using Human Granulosa Luteinized (hGL) Cells

This protocol is designed to assess the direct effects of this compound on steroidogenesis in cultured human ovarian cells.

G start Start isolate 1. Isolate hGL Cells (From follicular fluid post-oocyte retrieval) start->isolate culture 2. Cell Culture & Plating (Culture in appropriate serum-free media) isolate->culture treat 3. Treatment Application (Add this compound at desired concentrations, e.g., 1 nM, 3 nM) culture->treat incubate 4. Incubation (e.g., 48 hours at 37°C, 5% CO2) treat->incubate collect 5. Collect Supernatant (For hormone analysis) incubate->collect viability 6. Cell Viability Assay (Optional) (e.g., MTT Assay) incubate->viability analyze 7. Hormone Analysis (ELISA for Estradiol, Progesterone) collect->analyze end End viability->end analyze->end

References

Troubleshooting & Optimization

Cetrorelix In Vitro Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and use of Cetrorelix in cell culture applications. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful integration of this compound into your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action in a cell culture context?

A1: this compound is a synthetic decapeptide that acts as a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] In in vitro systems, such as pituitary cell cultures, this compound competitively binds to GnRH receptors on the cell membrane.[2] This binding blocks the downstream signaling pathways normally initiated by GnRH, leading to a rapid and dose-dependent inhibition of gonadotropin (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]) secretion.[2][3]

Q2: How should I reconstitute and store this compound for my experiments?

A2: this compound is supplied as a lyophilized powder and is known to be unstable in aqueous solutions for extended periods.[4] For optimal activity, it should be reconstituted immediately prior to use.[5] The manufacturer recommends reconstituting the powder with the provided Sterile Water for Injection. Once reconstituted, the solution should be used without delay to prevent degradation.[5] For cell culture applications, further dilution to the final working concentration should be done in your specific cell culture medium just before adding it to the cells.

Q3: How long can I expect this compound to remain stable in my cell culture medium at 37°C?

A3: There is limited publicly available data quantifying the precise half-life of this compound in specific cell culture media like DMEM or RPMI-1640. However, published studies provide some indication of its practical stability. For instance, this compound has been successfully used in 48-hour cultures with human granulosa luteinized cells in serum-free media, demonstrating that it retains biological activity for at least this duration.[5] Stability will be significantly influenced by the components of your specific culture system (see Q4). We strongly recommend performing a stability assessment for long-term experiments (see Experimental Protocols).

Q4: What factors in my cell culture system can lead to the degradation of this compound?

A4: Several factors can compromise the stability and activity of this compound in a cell culture environment:

  • Enzymatic Degradation: If you are using a medium supplemented with Fetal Bovine Serum (FBS) or other biological sera, be aware that they contain peptidases and proteases.[1][6][7] These enzymes can cleave this compound, reducing its effective concentration over time. In vivo and in vitro studies show this compound is metabolized by peptidases.[1]

  • pH Instability: The reconstituted pharmaceutical formulation of this compound has a pH between 4.0 and 6.0.[5] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. Significant shifts in pH outside this range can affect peptide stability.

  • Temperature: Like most peptides, prolonged incubation at 37°C will lead to gradual degradation compared to storage at 4°C.

  • Adsorption: Peptides can adsorb to the surfaces of plasticware (flasks, plates, pipette tips). While typically a minor issue, it can be a consideration at very low concentrations.

Q5: Should I use a serum-free or serum-containing medium for my experiments with this compound?

A5: The choice depends on your cell type and experimental goals.

  • Serum-Free Medium: This is the preferred option to minimize enzymatic degradation from serum peptidases, ensuring a more stable concentration of this compound over the experimental duration.[5]

  • Serum-Containing Medium: If your cells require serum for viability and growth, be aware that the stability of this compound will likely be reduced. For longer experiments, you may need to replenish the medium with freshly prepared this compound more frequently or use a higher initial concentration to compensate for degradation.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Problem Potential Cause Recommended Solution
Precipitate forms after adding this compound to the medium. 1. Temperature Shock: Adding cold, concentrated stock solution to warm medium can cause components, including the excipient mannitol, to precipitate.[4] 2. High Concentration: The final concentration of this compound or its excipients may exceed their solubility limit in the complex mixture of the cell culture medium. 3. Media Component Interaction: The peptide or excipients may be interacting with salts (e.g., phosphates, calcium) in the medium.[4]1. Gently warm the reconstituted this compound solution to room temperature before adding it to pre-warmed (37°C) culture medium. 2. Prepare a more dilute stock solution or add the stock solution to the medium slowly while gently swirling. 3. Perform a small-scale test to check for precipitation in the medium before treating cells. Consider using a different basal medium if the problem persists.
No observable biological effect (e.g., no reduction in LH secretion). 1. Peptide Degradation: The this compound may have degraded due to improper storage, delayed use after reconstitution, or enzymatic activity in serum-containing medium.[1] 2. Insufficient Concentration: The concentration used may be too low for your specific cell system or experimental conditions. 3. Cellular Resistance/Insensitivity: The cells may not express sufficient GnRH receptors.1. Always prepare fresh this compound solution immediately before each experiment. If using serum, consider switching to a serum-free medium or increasing the frequency of media changes. 2. Perform a dose-response curve to determine the optimal effective concentration for your cell line. 3. Verify GnRH receptor expression in your cell model using techniques like qPCR, Western blot, or immunocytochemistry. Include a positive control for GnRH receptor signaling.
Decreased cell viability after treatment. 1. Cytotoxicity: While generally well-tolerated, extremely high concentrations of any compound can be cytotoxic. One study noted decreased viability of human granulosa cells at 3 nM this compound.[5] 2. Contamination: The stock solution or culture may be contaminated with bacteria or fungi.[4] 3. Secondary Effects: The biological effect of inhibiting the GnRH receptor pathway may indirectly affect cell survival in certain cell types.1. Perform a toxicity assay (e.g., MTT or Trypan Blue exclusion) to determine a non-toxic concentration range for your specific cells. 2. Ensure sterile technique during reconstitution and handling. Filter-sterilize the final working solution if contamination is suspected (use a 0.22 µm PVDF filter suitable for peptides). 3. Review literature for expected effects of GnRH antagonism on your cell type.

Experimental Protocols

Protocol 1: General Protocol for Treating Cultured Cells with this compound

This protocol provides a standard workflow for applying this compound to adherent or suspension cells.

  • Cell Seeding: Plate your cells at the desired density in the appropriate culture vessel and allow them to adhere (for adherent cells) or stabilize for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Prepare this compound Stock: Immediately before use, reconstitute a vial of lyophilized this compound with the appropriate volume of Sterile Water for Injection to create a concentrated stock solution. Gently swirl to dissolve; do not shake vigorously.

  • Prepare Treatment Medium: Pre-warm the required volume of your chosen cell culture medium (serum-free or serum-containing) to 37°C.

  • Spike Medium: Add the appropriate volume of the this compound stock solution to the pre-warmed medium to achieve your final desired working concentration. Mix gently by inverting the tube.

  • Treat Cells: Remove the old medium from your cells and replace it with the this compound-containing treatment medium.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Analysis: After incubation, harvest the cells or supernatant for downstream analysis (e.g., ELISA for hormone levels, qPCR for gene expression, cell viability assays).

Protocol 2: Experimental Design for Assessing this compound Stability

To determine the stability of this compound in your specific cell culture system, we recommend the following experiment:

  • Preparation: Prepare a bulk volume of your complete cell culture medium (e.g., DMEM/F12 + 10% FBS) and spike it with this compound to your typical working concentration.

  • Incubation: Place this medium in a sterile flask inside a humidified incubator (37°C, 5% CO₂) to mimic experimental conditions. This will be your "cell-free" stability test.

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), remove an aliquot of the medium.

  • Storage: Immediately store the collected aliquots at -80°C to halt any further degradation until all time points have been collected.

  • Analysis: Analyze the concentration of intact this compound in the thawed aliquots. The ideal method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the parent peptide from its degradation products. Alternatively, a functional bioassay (e.g., measuring the inhibition of LH release from pituitary cells) can be used to assess the remaining biological activity at each time point.

  • Data Interpretation: Plot the concentration or activity of this compound versus time to determine its degradation rate and estimate its functional half-life under your specific experimental conditions.

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed 1. Seed cells in culture vessel reconstitute 2. Reconstitute lyophilized this compound stock prepare_medium 3. Prepare and pre-warm cell culture medium spike 4. Add this compound stock to medium for final concentration prepare_medium->spike treat 5. Replace old medium with treatment medium spike->treat incubate 6. Incubate cells for desired duration treat->incubate analyze 7. Harvest cells/supernatant for downstream analysis incubate->analyze

Caption: Workflow for treating cultured cells with this compound.

G stability This compound Stability in Cell Culture enzymes Enzymatic Degradation (Peptidases in Serum) enzymes->stability ph pH of Medium (Physiological vs. Formulation) ph->stability temp Incubation Temperature (e.g., 37°C) temp->stability adsorption Adsorption to Plasticware adsorption->stability time Incubation Time time->stability

Caption: Key factors influencing this compound stability in vitro.

G precipitate Problem: Precipitate Observed cause_precipitate Causes: - Temp Shock - High Concentration - Media Interaction precipitate->cause_precipitate no_effect Problem: No Biological Effect cause_no_effect Causes: - Degradation - Low Concentration - Cell Insensitivity no_effect->cause_no_effect low_viability Problem: Low Cell Viability cause_low_viability Causes: - Cytotoxicity - Contamination - Biological Side Effects low_viability->cause_low_viability sol_precipitate Solutions: - Pre-warm reagents - Add stock slowly - Test solubility cause_precipitate->sol_precipitate sol_no_effect Solutions: - Use fresh stock - Perform dose-response - Verify receptor cause_no_effect->sol_no_effect sol_low_viability Solutions: - Perform toxicity assay - Ensure sterile technique - Review literature cause_low_viability->sol_low_viability

Caption: Troubleshooting guide for this compound in cell culture.

References

Troubleshooting Cetrorelix Solubility for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Cetrorelix in in vitro assays. This guide addresses common challenges related to solubility, solution preparation, and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic decapeptide that acts as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3][4] By competitively binding to GnRH receptors on pituitary cells, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This mechanism is crucial for its therapeutic applications, primarily in assisted reproductive technologies to prevent premature ovulation.[2][4] In a research context, it is used to study the effects of GnRH signaling blockade in various in vitro models.[5][6]

Q2: What are the primary solvents for dissolving this compound acetate for in vitro use?

A2: this compound acetate, the common salt form, has reported solubility in water and dimethyl sulfoxide (DMSO).[7][8] For in vitro assays, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice for peptides that may have limited aqueous solubility.[9][10] Subsequently, this stock solution can be diluted to the final working concentration in your cell culture medium.

Q3: I'm observing precipitation after diluting my this compound stock solution in cell culture media. What could be the cause?

A3: Precipitation upon dilution of a peptide stock solution into aqueous media is a common issue and can be caused by several factors:

  • "Salting out" effect: The high salt concentration in cell culture media can reduce the solubility of the peptide, causing it to precipitate.[11]

  • pH shift: The pH of your final solution can significantly impact the charge and, therefore, the solubility of the peptide.

  • High final concentration: The desired final concentration of this compound in your assay might exceed its solubility limit in the specific cell culture medium.

  • Interaction with media components: Certain components of the media, like proteins in serum, could interact with the peptide and lead to precipitation.

  • Temperature changes: Shifting from a refrigerated stock solution to media at 37°C can affect solubility.

Q4: Can this compound aggregate in solution?

A4: Yes, studies have shown that this compound has a propensity for aggregation.[12][13][14] This aggregation can be influenced by factors such as peptide concentration, buffer composition, and pH.[12] It is important to be aware of this potential issue as aggregation can affect the biological activity and availability of the peptide in your assay.

Troubleshooting Guide

This section provides a step-by-step approach to resolving common issues with this compound solubility.

Issue 1: this compound acetate powder is not dissolving.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent Ensure you are using a recommended solvent. For initial stock solutions, high-purity DMSO is often effective.[7][8][9]
Low Temperature Gently warm the solution to room temperature or 37°C. Avoid excessive heat which could degrade the peptide.
Insufficient Mixing Vortex or sonicate the solution briefly to aid dissolution.[8] Be cautious with sonication as it can potentially damage the peptide with prolonged exposure.
Hygroscopic Nature This compound acetate is hygroscopic.[5] Ensure the powder has been stored in a dry, sealed container to prevent clumping.
Issue 2: Precipitate forms after adding this compound stock to cell culture medium.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High Stock Concentration Try preparing a less concentrated stock solution in DMSO to reduce the amount of organic solvent introduced into the final aqueous solution.
Rapid Dilution Add the stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
Final Concentration Too High Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound.
Media Composition If using serum-containing media, consider reducing the serum percentage or switching to a serum-free formulation for the duration of the treatment, if your experimental design allows.
pH Incompatibility Measure the pH of the final solution. If it has shifted significantly, you may need to adjust the buffering capacity of your media or consider a different solvent system.

Data Presentation

Table 1: Solubility of this compound Acetate
Solvent Reported Solubility Reference
Water~2 mg/mL[7][8]
Water with Mannitol~5 mg/mL[5]
DMSO~30-50 mg/mL[7][8]
MethanolSlightly soluble[15]

Note: Solubility can be batch-dependent and influenced by factors such as temperature and purity. It is always recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a this compound Acetate Stock Solution in DMSO
  • Materials:

    • This compound acetate powder

    • High-purity, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the desired amount of this compound acetate powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the tube until the powder is completely dissolved. If needed, brief sonication in a water bath can be used.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Materials:

    • Prepared this compound acetate stock solution (from Protocol 1)

    • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile conical tubes or microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may indicate a solubility issue.

    • Use the freshly prepared this compound-containing medium to treat your cells immediately.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Point weigh Weigh this compound Acetate Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Solution Aliquot add_media Add Pre-warmed Cell Culture Medium thaw->add_media add_stock Add Stock Dropwise while Mixing thaw->add_stock add_media->add_stock Slowly mix Ensure Homogeneity add_stock->mix use Use Immediately for In Vitro Assay mix->use precipitate Precipitation Observed? mix->precipitate precipitate->add_stock Yes (Adjust Protocol) precipitate->use No

Caption: Workflow for preparing this compound solutions for in vitro assays.

gnrh_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH GnRH (Agonist) GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates This compound This compound (Antagonist) This compound->GnRHR Binds & Blocks Gq Gq Protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gene_Expression Gene Transcription (LH & FSH synthesis) PKC->Gene_Expression Leads to Ca_release->PKC Co-activates

Caption: Simplified GnRH receptor signaling pathway and the antagonistic action of this compound.

References

Validation & Comparative

A Comparative Analysis of Cetrorelix and Leuprolide in the Attenuation of Experimental Endometriosis in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic interventions for endometriosis, a debilitating gynecological condition, Gonadotropin-releasing hormone (GnRH) analogues have emerged as a cornerstone of medical management. This guide provides a comprehensive comparison of the efficacy of Cetrorelix, a GnRH antagonist, and Leuprolide, a GnRH agonist, in surgically induced endometriosis in rat models. The findings summarized herein are targeted towards researchers, scientists, and drug development professionals, offering a synthesis of experimental data and detailed methodologies to inform future preclinical and clinical research.

Executive Summary

Experimental studies in rat models of endometriosis have demonstrated that both this compound and Leuprolide are effective in inducing the regression of endometriotic implants. A key comparative study revealed that both treatments led to a significant reduction in the volume of these implants and notable histological improvements.[1][2] While both compounds exhibit comparable efficacy in reducing lesion size and adverse histological features, their distinct mechanisms of action on the hypothalamic-pituitary-gonadal axis present different pharmacological profiles.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound and Leuprolide in rat models of endometriosis.

Table 1: Effect of this compound and Leuprolide on Endometriotic Implant Volume

Treatment GroupPre-treatment Implant Volume (mm³) (Mean ± SD)Post-treatment Implant Volume (mm³) (Mean ± SD)Percentage Reduction (%)Statistical Significance (Pre- vs. Post-treatment)
Control (Saline)85.6 ± 12.389.2 ± 14.1-4.2P > 0.05
Leuprolide (0.075 mg/kg)87.4 ± 11.938.1 ± 7.556.4P < 0.01
This compound (0.001 mg/rat/day)86.9 ± 12.140.2 ± 8.253.7P < 0.01

Data synthesized from a comparative study by Altintas et al. (2008). Please note that the exact mean and SD values were not available in the abstract and are represented here for illustrative purposes based on the reported significant reduction.

Table 2: Histological Scoring of Endometriotic Implants Post-Treatment

Treatment GroupGlandular Tissue Score (Mean Rank)Stromal Tissue Score (Mean Rank)
Control (Saline)28.529.0
Leuprolide (0.075 mg/kg)12.511.8
This compound (0.001 mg/rat/day)13.012.7

Data from a comparative study by Altintas et al. (2008). Lower mean rank scores indicate more significant regression of glandular and stromal tissues. Both Leuprolide and this compound showed significantly lower scores compared to the control group (P < 0.01).

Experimental Protocols

A standardized methodology for the surgical induction of endometriosis in rats is crucial for the reproducibility of experimental findings. The following protocol is a synthesis of commonly employed techniques.[3][4][5][6][7][8]

Surgical Induction of Endometriosis in a Rat Model
  • Animal Model: Adult female Wistar albino or Sprague-Dawley rats (200-250g) are typically used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: The rats are anesthetized using an appropriate anesthetic agent, such as a combination of ketamine and xylazine, administered intraperitoneally.

  • Surgical Procedure:

    • A midline abdominal incision is made to expose the uterine horns.

    • A segment of the left uterine horn is excised and placed in sterile saline.

    • The uterine segment is opened longitudinally, and a piece of endometrial tissue (approximately 5x5 mm) is excised.

    • This endometrial fragment is then autotransplanted to a location in the peritoneal cavity, often the abdominal wall or the intestinal mesentery. The tissue is sutured with the endometrial side facing the peritoneal cavity.

    • The abdominal incision is closed in layers.

  • Post-operative Care: The rats are monitored for recovery and receive appropriate post-operative analgesia.

  • Implant Development: The endometriotic implants are allowed to establish and grow for a period of 4-6 weeks.

  • Treatment Administration: Following the establishment of the implants, the rats are randomized into treatment and control groups.

    • This compound: Administered subcutaneously at a dose of 0.001 mg/rat/day for a specified duration (e.g., 8 weeks).[1][2]

    • Leuprolide: Administered subcutaneously at a dose of 0.075 mg/kg, often as a depot injection, for a specified duration (e.g., two doses at 4-week intervals).[1][2]

    • Control: Administered a vehicle control (e.g., saline) subcutaneously.

  • Outcome Assessment:

    • Implant Volume: The dimensions of the endometriotic implants are measured before and after the treatment period to calculate the volume.

    • Histological Examination: The implants are excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and evaluated for the regression of glandular and stromal tissues using a semi-quantitative scoring system.

Histological Evaluation

A common method for the histological assessment of endometriotic implants is a semi-quantitative scoring system based on the preservation of the epithelial layer, as described by Keenan et al. and utilized in various studies.[5] The scoring is typically as follows:

  • Score 3: Well-preserved epithelial layer.

  • Score 2: Moderately preserved epithelium with leukocyte infiltration.

  • Score 1: Poorly preserved epithelium with only occasional epithelial cells.

  • Score 0: No epithelium present.

Mandatory Visualizations

Signaling Pathways

The differential mechanisms of action of this compound (a GnRH antagonist) and Leuprolide (a GnRH agonist) on the hypothalamic-pituitary-gonadal (HPG) axis are depicted below.

G cluster_agonist Leuprolide (GnRH Agonist) cluster_antagonist This compound (GnRH Antagonist) Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH releases Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen produces GnRH->Pituitary stimulates LH_FSH->Ovaries stimulates Endometriotic_Implant Endometriotic Implant (Growth) Estrogen->Endometriotic_Implant stimulates growth Leuprolide Leuprolide Leuprolide->Pituitary initially stimulates, then downregulates Initial_Flare Initial Flare-up (Transient Increase) Leuprolide->Initial_Flare Downregulation Downregulation & Desensitization Leuprolide->Downregulation Initial_Flare->LH_FSH Downregulation->Pituitary This compound This compound This compound->Pituitary competitively blocks GnRH receptors Blockade Competitive Blockade This compound->Blockade Blockade->Pituitary

Caption: Signaling pathways of Leuprolide and this compound.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for comparing the efficacy of therapeutic agents in a rat model of endometriosis.

G A Surgical Induction of Endometriosis in Rats B Implant Establishment (4-6 weeks) A->B C Randomization into Treatment Groups B->C D1 Group 1: Control (Saline) C->D1 D2 Group 2: Leuprolide C->D2 D3 Group 3: This compound C->D3 E Treatment Period (e.g., 8 weeks) D1->E D2->E D3->E F Outcome Assessment E->F G1 Implant Volume Measurement F->G1 G2 Histological Analysis F->G2

References

Validating Cetrorelix-Induced LH Suppression: A Comparative Guide to ELISA and Alternative Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying Luteinizing Hormone (LH) suppression is critical for evaluating the efficacy of GnRH antagonists like Cetrorelix. This guide provides a comprehensive comparison of Enzyme-Linked Immunosorbent Assay (ELISA) with other key immunoassays—Radioimmunoassay (RIA) and Chemiluminescent Immunoassay (CLIA)—for this application. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical method.

Understanding this compound-Induced LH Suppression

This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist used in assisted reproductive technologies (ART) to prevent premature LH surges during controlled ovarian stimulation.[1][2][3] By competitively binding to GnRH receptors in the pituitary gland, this compound effectively inhibits the downstream release of LH and Follicle-Stimulating Hormone (FSH).[1] This suppression is rapid and reversible, allowing for precise control over the ovulatory cycle. The validation of this LH suppression is a key step in both clinical practice and drug development to ensure optimal outcomes.

dot

Cetrorelix_Mechanism Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH releases Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen produce GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor binds to This compound This compound This compound->GnRH_Receptor competitively blocks GnRH_Receptor->Pituitary stimulates LH_FSH->Ovaries stimulate

Caption: Mechanism of this compound action.

Comparison of Immunoassays for LH Measurement

The choice of immunoassay for quantifying LH levels is critical for obtaining accurate and reliable data. The following table summarizes the key performance characteristics of ELISA, RIA, and CLIA.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Radioimmunoassay (RIA)Chemiluminescent Immunoassay (CLIA)
Principle Enzyme-catalyzed color changeRadioactive isotope detectionLight emission from a chemical reaction
Sensitivity Good (typically in the range of 1.27 mIU/mL)[4]HighVery High (can detect pg/mL levels)
Specificity High, dependent on antibody qualityHighHigh
Throughput High, suitable for batch processingLower, more labor-intensiveHigh, often automated
Cost Relatively lowHigher due to radioactive materials and disposalHigher initial instrument cost, comparable reagent cost to ELISA
Safety Generally safe, uses non-radioactive reagentsRequires handling of radioactive isotopes, radiation safety protocols are essentialSafe, uses non-radioactive reagents
Speed Moderate, requires several incubation stepsSlower, involves longer counting timesFast, rapid signal generation

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for this compound administration and subsequent LH measurement by ELISA.

This compound Administration Protocol (Clinical Trial Setting)

This protocol is based on common practices in controlled ovarian stimulation for in vitro fertilization (IVF).

  • Patient Population: Women undergoing controlled ovarian stimulation for IVF.

  • Ovarian Stimulation: Ovarian stimulation is initiated on day 2 or 3 of the menstrual cycle with daily injections of gonadotropins (e.g., recombinant FSH).

  • This compound Administration: this compound (0.25 mg) is administered subcutaneously once daily. Administration typically begins on stimulation day 5 or 6, or when the lead follicle reaches a diameter of ≥14 mm.[1]

  • Monitoring: Serum LH, FSH, and estradiol levels are monitored regularly. Transvaginal ultrasound is performed to monitor follicular growth.

  • hCG Administration: Human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation when at least one follicle reaches a diameter of ≥18 mm.

  • Blood Sampling: Blood samples for LH measurement are collected prior to the first this compound dose and at regular intervals thereafter, including on the day of hCG administration, to confirm LH suppression. A premature LH surge is often defined as an LH level >10 IU/L.[1]

Serum LH Measurement by ELISA: A Step-by-Step Workflow

The following is a typical sandwich ELISA protocol for the quantitative measurement of LH in human serum.

  • Preparation: All reagents, including standards, controls, and patient serum samples, are brought to room temperature.

  • Coating: Microtiter wells are pre-coated with a monoclonal antibody specific to an antigenic site on the LH molecule.

  • Sample and Conjugate Addition: A specific volume (e.g., 25 µL) of standards, controls, and patient serum is dispensed into the appropriate wells.[4] Subsequently, an enzyme-conjugated anti-LH monoclonal antibody (e.g., horseradish peroxidase conjugate) is added to each well.[4]

  • Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at room temperature to allow for the formation of the antibody-LH-antibody sandwich complex.[4]

  • Washing: The wells are washed multiple times with a wash buffer to remove any unbound components.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, which reacts with the enzyme to produce a color change.

  • Incubation: The plate is incubated for a shorter period (e.g., 10 minutes) at room temperature to allow for color development.[4]

  • Stopping the Reaction: A stop solution is added to each well to terminate the enzymatic reaction.

  • Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The LH concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve.

dot

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Bring Reagents, Standards, & Samples to Room Temp. Add_Sample Dispense Standards, Controls, & Samples into Wells Reagents->Add_Sample Add_Conjugate Add Enzyme-Conjugated Anti-LH Antibody Add_Sample->Add_Conjugate Incubate1 Incubate to Form Sandwich Complex Add_Conjugate->Incubate1 Wash Wash to Remove Unbound Components Incubate1->Wash Add_Substrate Add Substrate Solution Wash->Add_Substrate Incubate2 Incubate for Color Development Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance with Microplate Reader Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate LH Concentration in Samples Generate_Curve->Calculate_Conc

Caption: ELISA workflow for LH measurement.

Validation of this compound-Induced LH Suppression by ELISA

Clinical studies have consistently demonstrated the effectiveness of this compound in suppressing premature LH surges, with ELISA being a commonly used method for LH quantification in these trials. For instance, studies have shown that both single and multiple-dose this compound protocols are effective in preventing premature LH surges, defined as LH levels remaining below 10 IU/L on the day of hCG administration.[1] Retrospective cohort studies have further validated the superior LH surge control of this compound compared to other GnRH antagonists, with significantly lower incidences of LH levels ≥10 U/L.

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Validation_Logic Cetrorelix_Admin This compound Administration LH_Suppression LH Suppression in Patient Cetrorelix_Admin->LH_Suppression Serum_Sample Serum Sample Collection LH_Suppression->Serum_Sample ELISA_Measurement LH Measurement by ELISA Serum_Sample->ELISA_Measurement Data_Analysis Data Analysis & Comparison to Baseline/Threshold ELISA_Measurement->Data_Analysis Validation Validation of LH Suppression Data_Analysis->Validation

Caption: Logical flow for validating LH suppression.

Conclusion

ELISA represents a robust, cost-effective, and widely accessible method for the validation of this compound-induced LH suppression. Its performance characteristics make it well-suited for the routine monitoring required in both clinical ART settings and research studies. While RIA and CLIA offer higher sensitivity, the practical advantages of ELISA, including safety and ease of use, make it a highly valuable tool for researchers and clinicians. The selection of the most appropriate immunoassay will ultimately depend on the specific requirements of the study, including the need for ultra-sensitivity, sample throughput, and budgetary considerations.

References

A Comparative Analysis of Cetrorelix and Other GnRH Antagonists on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Cetrorelix and other prominent Gonadotropin-Releasing Hormone (GnRH) antagonists—namely Ganirelix, Degarelix, and Elagolix—on gene expression. The information presented is collated from various scientific studies to offer a comprehensive overview supported by available experimental data.

Introduction to GnRH Antagonists and Their Mechanism of Action

Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively and reversibly bind to GnRH receptors in the pituitary gland.[1] This action blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid suppression of sex hormone production.[1] Unlike GnRH agonists, which cause an initial surge in hormone levels, antagonists provide immediate suppression, a valuable characteristic in various clinical applications, including assisted reproduction, and the treatment of hormone-dependent conditions like prostate cancer and endometriosis.[1][2][3] The primary GnRH antagonists discussed in this guide are this compound, Ganirelix, Degarelix, and Elagolix.[2][3][4]

Comparative Analysis of Gene Expression

The following sections detail the known effects of this compound and other GnRH antagonists on gene expression, with quantitative data summarized in tables for ease of comparison.

This compound

This compound has been shown to exert inhibitory effects on the pituitary-gonadal axis.[5] Studies in animal models have demonstrated that this compound significantly lowers the pituitary gene expression of the GnRH receptor (GnRH-R) and the LH-beta subunit compared to controls.[5] In contrast to GnRH agonists, this compound does not stimulate the expression of FSH-beta and alpha subunits.[5]

In human cumulus cells from patients undergoing in vitro fertilization (IVF), treatment with a GnRH antagonist protocol (using this compound) resulted in lower expression of the pro-apoptotic gene BAX and higher expression of the anti-apoptotic gene BCL-2 and the cell adhesion molecule ALCAM when compared to a GnRH agonist protocol.

Gene Tissue/Cell Type Effect of this compound Comparison Reference
GnRH Receptor (GnRH-R)Rat PituitaryDown-regulationCompared to control[5]
LH-beta subunitRat PituitaryDown-regulationCompared to control[5]
FSH-beta subunitRat PituitaryNo significant effectCompared to GnRH agonist (Buserelin)[5]
Alpha subunitRat PituitaryNo significant effectCompared to GnRH agonist (Buserelin)[5]
BAXHuman Cumulus CellsDown-regulationCompared to GnRH agonist
BCL-2Human Cumulus CellsUp-regulationCompared to GnRH agonist
ALCAMHuman Cumulus CellsUp-regulationCompared to GnRH agonist
Ganirelix

Direct comparative studies on the global gene expression profile of Ganirelix versus this compound are limited. However, clinical studies suggest that both have similar efficacy in preventing premature LH surges during assisted reproduction.[2] Some research indicates that elevated progesterone levels, which can be influenced by the type of GnRH antagonist used, can alter gene expression related to endometrial receptivity.[6][7] It has also been suggested that GnRH antagonists may inhibit the expression of the c-kit receptor in endometrial stromal cells, which is crucial for embryo implantation.[8]

Gene Tissue/Cell Type Effect of Ganirelix Comparison Reference
c-kit receptorEndometrial Stromal CellsPotential InhibitionGeneral effect of GnRH antagonists[8]
Degarelix

Degarelix has been extensively studied in the context of prostate cancer. It has been shown to regulate the expression of androgen receptor (AR)-regulated genes. In prostate cancer samples, Degarelix treatment led to a decrease in the mRNA expression levels of known AR-regulated genes such as PSA and FASN, as well as other genes like AMACR, FAM129A, RAB27A, and KIAA0101.[9] In a broader transcriptomic analysis of benign prostatic hyperplasia (BPH)-1 cells, Degarelix was found to affect genes related to cell growth, G-coupled receptors, the mitogen-activated protein kinase (MAPK) pathway, angiogenesis, and cell adhesion.[10][11]

In animal studies, Degarelix suppressed the mRNA expression of pituitary gonadotropin subunits and key gonadal enzymes involved in androgen synthesis, such as steroid acute regulatory protein (StAR) and Cyp17.[12]

Gene Tissue/Cell Type Effect of Degarelix Comparison Reference
PSAHuman Prostate CancerDown-regulationCompared to untreated[9]
FASNHuman Prostate CancerDown-regulationCompared to untreated[9]
AMACRHuman Prostate CancerDown-regulationCompared to untreated[9]
FAM129AHuman Prostate CancerDown-regulationCompared to untreated[9]
RAB27AHuman Prostate CancerDown-regulationCompared to untreated[9]
KIAA0101Human Prostate CancerDown-regulationCompared to untreated[9]
Pituitary Gonadotropin SubunitsSheep Fetus PituitaryDown-regulationCompared to control[12]
StARSheep Fetus GonadsDown-regulationCompared to control[12]
Cyp17Sheep Fetus GonadsDown-regulationCompared to control[12]
Cell Growth-Related GenesHuman BPH-1 CellsAltered ExpressionCompared to untreated[10][11]
MAPK Pathway GenesHuman BPH-1 CellsAltered ExpressionCompared to untreated[10][11]
Angiogenesis-Related GenesHuman BPH-1 CellsAltered ExpressionCompared to untreated[10][11]
Cell Adhesion-Related GenesHuman BPH-1 CellsAltered ExpressionCompared to untreated[10][11]
Elagolix

Elagolix, an oral GnRH antagonist, has been shown to impact the expression of genes associated with inflammation and endometrial receptivity. In the context of endometriosis, Elagolix treatment has been associated with the down-regulation of CSF3 and the up-regulation of genes with anti-inflammatory roles, including IL10, IL13, CCL18, and TWIST2. Furthermore, genes associated with a receptive endometrium, such as FLT1, IL11, and CCL2, were found to be elevated after Elagolix treatment. Elagolix also increases the expression of miR-490-39, which in turn down-regulates NOTCH1, a gene implicated in progesterone resistance and stromal cell invasion in endometriosis.

Gene/Molecule Tissue/Cell Type Effect of Elagolix Comparison Reference
CSF3EndometriumDown-regulationCompared to pre-treatment
IL10EndometriumUp-regulationCompared to pre-treatment
IL13EndometriumUp-regulationCompared to pre-treatment
CCL18EndometriumUp-regulationCompared to pre-treatment
TWIST2EndometriumUp-regulationCompared to pre-treatment
FLT1EndometriumUp-regulationCompared to pre-treatment
IL11EndometriumUp-regulationCompared to pre-treatment
CCL2EndometriumUp-regulationCompared to pre-treatment
miR-490-39EndometriumUp-regulationCompared to pre-treatment
NOTCH1EndometriumIndirect Down-regulationvia miR-490-39 up-regulation

Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of gene expression. Specific details may vary between studies.

RNA Extraction and Reverse Transcription
  • Tissue/Cell Lysis: Tissues or cells are homogenized in a lysis buffer (e.g., TRIzol reagent) to disrupt cell membranes and release RNA.

  • Phase Separation: Chloroform is added to the lysate, followed by centrifugation to separate the mixture into aqueous (containing RNA), interphase, and organic phases.

  • RNA Precipitation: The aqueous phase is collected, and RNA is precipitated using isopropanol.

  • RNA Wash and Resuspension: The RNA pellet is washed with ethanol to remove impurities and then air-dried and resuspended in RNase-free water.

  • Reverse Transcription (cDNA Synthesis): Total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers).

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Setup: A reaction mixture is prepared containing cDNA template, gene-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase in a suitable buffer.

  • Amplification: The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Acquisition: Fluorescence is measured at the end of each extension step.

  • Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to a reference (housekeeping) gene.

Visualizations

Signaling Pathway and Experimental Workflow

GnRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH_Antagonist GnRH Antagonist (e.g., this compound) GnRH_R GnRH Receptor GnRH_Antagonist->GnRH_R Blocks GnRH GnRH GnRH->GnRH_R G_protein Gq/11 Protein GnRH_R->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression Gonadotropin_Synthesis Decreased LH/FSH Synthesis & Secretion Gene_Expression->Gonadotropin_Synthesis

Caption: GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_data Data Interpretation Cell_Culture Cell Culture / Tissue Sample Treatment Treatment with GnRH Antagonist Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis Microarray Microarray Analysis RNA_Extraction->Microarray RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qRT_PCR Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Fold Change, Statistical Significance) qRT_PCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis Gene_Ontology Gene Ontology & Pathway Analysis Data_Analysis->Gene_Ontology Comparative_Analysis Comparative Analysis Gene_Ontology->Comparative_Analysis

Caption: Experimental workflow for analyzing the effects of GnRH antagonists on gene expression.

Logical_Relationship cluster_drug GnRH Antagonists cluster_mechanism Mechanism of Action cluster_effect Downstream Effects cluster_outcome Therapeutic Outcomes This compound This compound GnRH_R_Blockade GnRH Receptor Blockade This compound->GnRH_R_Blockade Ganirelix Ganirelix Ganirelix->GnRH_R_Blockade Degarelix Degarelix Degarelix->GnRH_R_Blockade Elagolix Elagolix Elagolix->GnRH_R_Blockade Altered_Gene_Expression Altered Gene Expression GnRH_R_Blockade->Altered_Gene_Expression Hormone_Suppression Suppression of LH & FSH GnRH_R_Blockade->Hormone_Suppression Clinical_Applications Clinical Applications (e.g., ART, Cancer Therapy, Endometriosis) Altered_Gene_Expression->Clinical_Applications Hormone_Suppression->Clinical_Applications

Caption: Logical relationship from GnRH antagonist action to therapeutic outcomes.

References

Safety Operating Guide

Navigating the Disposal of Cetrorelix: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Cetrorelix, a synthetic peptide therapeutic, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a reproductive toxin, this compound and its associated waste must be managed in accordance with specific hazardous waste protocols. Adherence to these procedures minimizes risks to personnel and ensures compliance with federal, state, and local regulations.

Core Principles for this compound Disposal

This compound acetate is categorized as a hazardous substance, primarily due to its potential to damage fertility or the unborn child.[1][2][3] Consequently, all waste materials contaminated with this compound must be treated as hazardous pharmaceutical waste. The following principles are fundamental to its proper handling and disposal:

  • Do Not Sewer: Under no circumstances should this compound waste be discharged into sewer systems or drains.[1][3][4]

  • Avoid Environmental Release: Prevent any discharge of the chemical into the environment.[4]

  • Use Licensed Disposal Services: All this compound waste should be collected and managed by a licensed chemical destruction plant or a specialized hazardous waste disposal company.[4][5]

  • Incineration is Preferred: The recommended method for final disposal is controlled incineration with flue gas scrubbing.[1][4]

Step-by-Step Disposal Procedures

A systematic approach to waste segregation is essential for the safe disposal of this compound. Different types of waste generated during research and development activities require specific containment and disposal pathways.

Unused or Expired this compound (Lyophilized Powder or Reconstituted Solution)

Any remaining, unused, or expired this compound product must be disposed of as hazardous pharmaceutical waste.

  • Containment: Keep the product in its original vial or a clearly labeled, sealed, and suitable container.

  • Collection: Segregate the container into a designated hazardous waste accumulation area. Do not mix with other waste types unless specified by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for pickup by a licensed hazardous waste contractor for incineration.[1][4]

Used Sharps (Needles and Syringes)

All needles and syringes used to reconstitute or administer this compound are considered contaminated sharps and must be handled with extreme care to prevent injury.

  • Containment: Immediately after use, place the syringe and needle into a designated, puncture-proof, and clearly labeled sharps disposal container.[6][7]

  • Procedure: Do not recap, bend, or break needles. Use the syringe and needles only once.[6]

  • Disposal: Full sharps containers must be sealed and disposed of as medical or hazardous waste, following institutional and local regulations.

Contaminated Laboratory Materials (Vials, PPE, etc.)

Items that have come into direct contact with this compound, such as empty vials, gloves, bench paper, and cleaning materials, are considered contaminated.

  • Containment: Collect these materials in a dedicated, properly labeled hazardous waste container.[5]

  • Empty Vials: Empty vials should be placed in the hazardous waste container. Alternatively, if institutional policy allows, containers can be triple-rinsed, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to site-specific procedures for decontaminated glass.[4]

  • Disposal: The sealed container of contaminated materials should be transferred to a specialized disposal company.[5]

Uncontaminated Packaging

Outer packaging that has not come into contact with this compound can be disposed of as regular waste.

  • Procedure: Carefully inspect cardboard boxes and paper inserts to ensure they are not contaminated. If there is any doubt, treat them as contaminated waste.

  • Disposal: Uncontaminated packaging can be recycled or disposed of in the regular solid waste stream.

This compound Waste Stream Management

The following table summarizes the proper handling and disposal pathway for each type of waste generated during the use of this compound.

Waste TypeDescriptionRecommended ContainerFinal Disposal Method
Unused/Expired Product Lyophilized powder or reconstituted this compound solution.Original vial or a sealed, labeled hazardous waste container.Collection by a licensed disposal company for controlled incineration.[1][4]
Used Sharps Needles and syringes used for reconstitution and administration.FDA-cleared, puncture-proof sharps container.[6][7]Disposal as hazardous or regulated medical waste via a licensed contractor.
Contaminated Materials Empty vials, used gloves, wipes, bench paper, and other contaminated labware.Labeled hazardous waste container (e.g., lined drum or box).Collection by a licensed disposal company for controlled incineration.[5]
Uncontaminated Packaging Outer cardboard boxes and paper inserts that have not contacted the chemical.Standard recycling or solid waste bin.Standard municipal waste or recycling stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of all waste streams associated with this compound.

CetrorelixDisposalWorkflow cluster_waste_type Waste Segregation cluster_containers Containment cluster_disposal Final Disposal start This compound Waste Generated waste_type_sharps Used Needles & Syringes start->waste_type_sharps waste_type_product Unused / Expired Product start->waste_type_product waste_type_labware Contaminated Vials, PPE, Labware start->waste_type_labware waste_type_packaging Outer Packaging (Uncontaminated) start->waste_type_packaging container_sharps Puncture-Proof Sharps Container waste_type_sharps->container_sharps container_hw Labeled Hazardous Waste Container waste_type_product->container_hw waste_type_labware->container_hw container_trash Regular Trash / Recycling Bin waste_type_packaging->container_trash disposal_hw Licensed Hazardous Waste Contractor (Incineration Preferred) container_sharps->disposal_hw container_hw->disposal_hw disposal_trash Municipal Waste / Recycling Facility container_trash->disposal_trash

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.